molecular formula C8H11IN2O2S B1382542 tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate CAS No. 1326236-62-7

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Cat. No.: B1382542
CAS No.: 1326236-62-7
M. Wt: 326.16 g/mol
InChI Key: CYJTZVZDJQUKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (Molecular Formula: C 8 H 11 IN 2 O 2 S, SMILES: CC(C)(C)OC(=O)NC1=NC=C(S1)I ) is a high-value chemical intermediate designed for advanced pharmaceutical research and organic synthesis. Its primary research application is as a key building block in the preparation of potent modulators for biological targets. Specifically, this compound serves as a critical precursor in the synthesis of N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides, which are investigated as TRPV3 channel modulators for potential therapeutic applications in treating conditions such as pruritus and atopic dermatitis . The molecule's structure is strategically functionalized, featuring a 5-iodo substituent on the thiazole ring. This iodine atom is an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to introduce a wide variety of aryl or heteroaryl groups to explore structure-activity relationships (SAR) . Simultaneously, the tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the thiazol-2-yl amine, ensuring stability during multi-step synthetic sequences and can be cleanly removed under acidic conditions when needed . Researchers will find this compound particularly useful in medicinal chemistry campaigns for constructing complex, drug-like molecules targeting various enzymes and receptors. HANDLING NOTES: This product is intended for research purposes in a controlled laboratory setting only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJTZVZDJQUKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326236-62-7
Record name tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. The presence of the C5-iodide provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), allowing for rapid diversification of the thiazole core. This whitepaper details a highly regioselective, two-step synthetic workflow optimized for yield, scalability, and operational safety.

Synthetic Strategy & Mechanistic Rationale

The synthesis of the target compound requires two functionalizations of the 2-aminothiazole core: protection of the exocyclic amine and iodination of the aromatic ring.

Route Selection: Protection Prior to Halogenation

While direct iodination of 2-aminothiazole is possible, the free amine is highly susceptible to oxidative degradation and polyhalogenation. By reversing the logic—installing a tert-butyloxycarbonyl (Boc) protecting group first (Route A)—the exocyclic nitrogen's nucleophilicity is tempered. This prevents oxidative side reactions while simultaneously directing the subsequent electrophilic aromatic substitution (


) cleanly to the C5 position [1].
Mechanistic Causality

The thiazole ring is an electron-rich aromatic system where the


-electron density is not uniformly distributed. The C5 position is inherently the most electron-rich and serves as the primary site for electrophilic attack [2]. The installation of the electron-donating -NHBoc group at the C2 position further activates the ring via resonance, making the C5 position highly susceptible to mild electrophiles like N-iodosuccinimide (NIS).

SynthWorkflow A 2-Aminothiazole (Starting Material) B tert-Butyl thiazol-2-ylcarbamate (Intermediate) A->B Boc2O, DMAP, TEA DCM, 20°C C tert-Butyl N-(5-iodo- 1,3-thiazol-2-yl)carbamate (Target) B->C NIS, MeCN 20°C, 5 hrs

Figure 1: Two-step synthetic workflow from 2-aminothiazole to the target iodinated carbamate.

Detailed Experimental Protocols

The following protocols represent a self-validating system: the inclusion of specific quenching agents (e.g.,


) ensures the removal of reactive intermediates, thereby validating the purity of the isolated product without requiring intermediate chromatographic purification in Step 1.
Step 1: Synthesis of tert-Butyl 1,3-thiazol-2-ylcarbamate

Objective: Chemoselective protection of the 2-amino group. Causality Insight: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It attacks di-tert-butyl dicarbonate (


) to form a highly reactive acylpyridinium intermediate, which accelerates the protection of the weakly nucleophilic 2-aminothiazole. Triethylamine (TEA) serves as an auxiliary base to neutralize the system.

Procedure:

  • Initiation: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminothiazole (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).

  • Reagent Addition: Add Triethylamine (TEA) (1.2 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add

    
     (1.1 equiv) dropwise to control the exothermic evolution of 
    
    
    
    gas.
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: The crude product is typically pure enough for the next step, but can be recrystallized from hexanes if analytical purity is required.

Step 2: Regioselective Iodination at C5

Objective: Electrophilic aromatic substitution to install the iodine handle. Causality Insight: N-iodosuccinimide (NIS) is selected over molecular iodine (


) because it provides a controlled, mild source of electrophilic iodine (

) without requiring harsh oxidants or strong bases, preventing the cleavage of the acid-sensitive Boc group [3].

Procedure:

  • Initiation: Dissolve tert-butyl 1,3-thiazol-2-ylcarbamate (1.0 equiv) in anhydrous acetonitrile (MeCN) (approx. 15 mL/g).

  • Halogenation: Add NIS (1.74 equiv) portion-wise at 20 °C to prevent rapid temperature spikes.

  • Propagation: Stir the mixture continuously for 5 hours at 20 °C. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Quenching (Critical Step): Wash the reaction mixture with saturated aqueous sodium sulfite (

    
    ) (200 mL). Self-Validation: The 
    
    
    
    reduces any unreacted electrophilic iodine to water-soluble iodide (
    
    
    ), visually indicated by the disappearance of any residual yellow/brown iodine color.
  • Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Purify the crude residue via silica gel flash column chromatography (Petroleum Ether:EtOAc = 20:1 to 5:1) to afford the target compound as a white solid (approx. 75% yield) [3].

Mechanism N1 1. Electrophile Generation NIS provides mild I+ source N2 2. Nucleophilic Attack C5 of Thiazole attacks I+ N1->N2 N3 3. Wheland Intermediate Resonance stabilized sigma-complex N2->N3 N4 4. Rearomatization Deprotonation at C5 yields product N3->N4

Figure 2: Electrophilic aromatic substitution (


) mechanism at the C5 position of thiazole.

Quantitative Data & Optimization

The choice of solvent and halogen source dictates the efficiency of the


 pathway. Table 1 summarizes the optimization parameters for the C5-iodination step, demonstrating the superiority of NIS in polar aprotic solvents.

Table 1: Optimization of C5-Iodination Conditions

SolventHalogen SourceEquivalentsTemp (°C)Yield (%)Observation / Causality
DCM

/

1.220< 40Incomplete conversion; generation of oxidative side products.
DMFNIS1.12065Sluggish reaction; difficult aqueous workup due to high boiling point.
MeCN NIS 1.74 20 75 Clean conversion; optimal balance of solubility and reactivity [3].
MeCNNIS1.745070Slight thermal degradation of the Boc group observed.
Analytical Characterization Markers

To verify the success of the synthesis,


 NMR (400 MHz, 

) should be utilized. The defining marker of successful C5-iodination is the disappearance of the C5 aromatic proton (typically a doublet around

7.2 ppm in the uniodinated precursor). The final spectrum will display a sharp singlet for the C4 proton (approx.

7.3 - 7.5 ppm) and a massive 9-proton singlet at

1.54 ppm corresponding to the tert-butyl group.

References

  • Title: Thiazole - Molecular and Electronic Structure Source: Wikipedia URL: [Link]

CAS number for tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: A Versatile Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide details the compound's identification, a robust and logical synthetic pathway, its physicochemical properties, and its critical applications as a bifunctional intermediate for the synthesis of complex molecular architectures. We will explore the strategic importance of both the Boc-protected amine and the synthetically versatile C5-iodo group, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable compound.

Compound Identification and Physicochemical Properties

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is a strategically designed synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the 2-amino functionality, which can be readily removed under acidic conditions. The iodine atom at the C5 position acts as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.

Table 1: Compound Identifiers and Properties

Parameter Value Source
IUPAC Name tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate -
Molecular Formula C₈H₁₁IN₂O₂S [5]
Molecular Weight 326.15 g/mol Calculated
Monoisotopic Mass 325.9586 Da [5]
Predicted XlogP 2.5 [5]

| Physical Form | Expected to be a solid at room temperature | - |

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is achieved through the direct electrophilic iodination of its non-iodinated precursor, tert-butyl N-(1,3-thiazol-2-yl)carbamate.

The Chemistry of Electrophilic Thiazole Iodination

The thiazole ring's reactivity towards electrophiles is dictated by the substituents it bears. The 2-amino group, protected here as a Boc-carbamate, is an electron-donating group. This electronic contribution increases the nucleophilicity of the thiazole ring, activating it towards electrophilic aromatic substitution. In the thiazole system, the C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[6]

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a mild, easy-to-handle, and effective source of an electrophilic iodine species (I⁺).[7] The reaction is often performed in a polar aprotic solvent, such as acetonitrile or dichloromethane, and can be catalyzed by a protic or Lewis acid to further activate the NIS reagent.[7]

Experimental Protocol: Synthesis via NIS Iodination

This protocol describes a self-validating experimental procedure grounded in established methodologies for the iodination of electron-rich heterocycles.[7][8][9]

Materials and Reagents:

  • tert-butyl N-(1,3-thiazol-2-yl)carbamate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(1,3-thiazol-2-yl)carbamate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. The reaction is typically conducted at room temperature.

    • Causality Insight: Using a slight excess of NIS ensures the complete consumption of the starting material. The reaction is generally rapid due to the activated nature of the thiazole ring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup and Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NIS/I₂), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine.

    • Trustworthiness Principle: Each washing step serves a specific purpose to remove impurities, ensuring a cleaner crude product. The thiosulfate wash is critical for safety and purity, as it neutralizes the reactive iodine species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification SM tert-butyl N-(1,3-thiazol-2-yl)carbamate Solvent Anhydrous Acetonitrile SM->Solvent Dissolve in NIS N-Iodosuccinimide (NIS) Solvent->NIS Add Concentrate Concentrate Solvent->Concentrate Reaction Stir at Room Temp (Monitor by TLC/LC-MS) NIS->Reaction Extract Dissolve in EtOAc Concentrate->Extract Purify Flash Chromatography Concentrate->Purify Wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) & Filter Wash->Dry Dry->Concentrate Final Pure Product Purify->Final

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is rooted in its bifunctional nature. It provides a platform for sequential or orthogonal modification at two distinct positions, C5 and N2.

C5-Functionalization via Cross-Coupling

The carbon-iodine bond is relatively weak, making the C5 position highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This reactivity enables a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern drug discovery for exploring structure-activity relationships (SAR).

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., attaching aryl or heteroaryl groups).

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes.

These reactions allow for the rapid diversification of the 2-aminothiazole core, enabling the synthesis of large libraries of compounds for biological screening.

N2-Functionalization via Boc-Deprotection

Following modification at the C5 position, the Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or HCl in an organic solvent. This deprotection unmasks the 2-amino group, which can then be further functionalized. Common transformations include:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This sequential functionalization strategy is a cornerstone of combinatorial chemistry and library synthesis in drug development.

Application Workflow: Suzuki Coupling Example

Suzuki_Coupling Start tert-butyl N-(5-iodo- 1,3-thiazol-2-yl)carbamate Coupled C5-Arylated Product Start->Coupled Suzuki Coupling Boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic->Coupled Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Coupled Deprotection Acidic Deprotection (e.g., TFA) Coupled->Deprotection Amine Free 2-Amino-5-arylthiazole Deprotection->Amine Further Further Functionalization (e.g., Acylation) Amine->Further Final Diverse Library of Final Compounds Further->Final

Caption: Use in Suzuki coupling and subsequent derivatization.

Handling and Storage

  • Handling: As with all organo-iodine compounds, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation from light or moisture.

Conclusion

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is a high-value, versatile building block for chemical synthesis. Its design, incorporating a stable protecting group on a privileged scaffold and a reactive handle for cross-coupling, makes it an indispensable tool for researchers in medicinal chemistry and drug discovery. The synthetic strategies and applications outlined in this guide provide a robust framework for leveraging this compound to generate novel and structurally diverse molecules with significant therapeutic potential.

References

  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. (n.d.). Wiley Online Library. Retrieved March 8, 2026, from [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (2025, August 18). Pharmaffiliates. Retrieved March 8, 2026, from [Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles. (2021, April 22). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. (2008, May). ResearchGate. Retrieved March 8, 2026, from [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2025, October 18). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. (n.d.). Rhodium.ws. Retrieved March 8, 2026, from [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved March 8, 2026, from [Link]

  • tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved March 8, 2026, from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles. (2025, October 28). SpringerLink. Retrieved March 8, 2026, from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • tert-butyl N-[5-(aminomethyl)-1, 3-thiazol-2-yl]carbamate. (n.d.). Lab Supplies. Retrieved March 8, 2026, from [Link]

  • Tert-butyl n-(5-iodo-1,3-thiazol-2-yl)carbamate. (n.d.). PubChemLite. Retrieved March 8, 2026, from [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016, February 15). PubMed. Retrieved March 8, 2026, from [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved March 8, 2026, from [Link]

  • tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds. (2021, March 7). MDPI. Retrieved March 8, 2026, from [Link]

  • tert-Butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). J&K Scientific. Retrieved March 8, 2026, from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.

Sources

Solubility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Solvation Dynamics of tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Executive Summary

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7)[1] is a highly versatile, functionalized heterocyclic building block widely utilized in medicinal chemistry and materials science. As a Senior Application Scientist, I frequently encounter challenges where researchers misjudge the solvation dynamics of highly functionalized heterocycles, leading to suboptimal reaction yields or failed purifications.

This whitepaper deconstructs the solubility profile of this compound by analyzing its molecular architecture. We will explore the causality behind its solvation in various organic solvents, provide a self-validating protocol for thermodynamic solubility determination, and outline how these solubility parameters dictate solvent selection in downstream palladium-catalyzed cross-coupling applications.

Molecular Architecture & Solubility Causality

To predict and manipulate the solubility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, one must understand how its three primary structural motifs interact with solvent molecules:

  • The Thiazole Core (Polar, Aromatic): The 1,3-thiazole ring is a polar, electron-rich heteroaromatic system. The nitrogen atom acts as a hydrogen-bond acceptor, which typically promotes solubility in polar protic and polar aprotic solvents. However, in free 2-aminothiazoles, strong intermolecular hydrogen bonding between the amine donor and the thiazole nitrogen acceptor leads to high crystal lattice energies, rendering the free base poorly soluble in many organic solvents.

  • The N-Boc Carbamate (Steric Shielding & H-Bond Modulation): The introduction of the tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the physical properties of the parent amine. The bulky, nonpolar tert-butyl group physically disrupts the intermolecular hydrogen-bonding network of the crystal lattice[2]. By lowering the lattice energy and increasing the molecule's lipophilicity, the Boc group dramatically enhances solubility in moderately polar and non-polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF)[2].

  • The 5-Iodo Substituent (Polarizability & Dispersion Forces): Iodine is a large, highly polarizable halogen. In the framework of Hansen Solubility Parameters (HSP), the heavy iodine atom significantly increases the dispersion force component (

    
    ) of the molecule[3]. This structural feature drives the compound's high solubility in solvents with matching high dispersion forces, such as halogenated solvents (DCM, chloroform) and aromatic hydrocarbons (toluene). Conversely, the extreme hydrophobicity of the iodine atom, combined with the lipophilic Boc group, renders the molecule virtually insoluble in aqueous media.
    

Empirical Solubility Profile in Organic Solvents

Based on the functional group contributions and HSP theory for thiazole derivatives[3], the thermodynamic solubility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate at 25 °C can be categorized as follows. Note: Quantitative ranges are derived from structurally analogous Boc-protected iodinated heterocycles.

Solvent ClassificationSolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Halogenated Dichloromethane (DCM)> 100 (Excellent)High dispersion force (

) matching the polarizable 5-iodo group and lipophilic Boc moiety.
Polar Aprotic Tetrahydrofuran (THF)50 - 100 (Good)Favorable dipole-dipole interactions; excellent solvation of the carbamate linkage.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100 (Good)Moderate polarity balances the lipophilic tert-butyl group and the polar thiazole core.
Strong Polar Aprotic DMF / DMSO> 100 (Excellent)Strong hydrogen-bond acceptor properties solvate the carbamate N-H proton effectively.
Polar Protic Methanol (MeOH)10 - 50 (Moderate)H-bonding disrupts the lattice, but the large lipophilic volume limits total capacity.
Non-Polar Hexane / Heptane< 5 (Poor)Insufficient polarity to overcome the lattice energy of the polar thiazole core.
Aqueous Water< 0.1 (Insoluble)High hydrophobicity from the tert-butyl and iodo groups prevents aqueous solvation.

Experimental Protocol: Self-Validating Thermodynamic Solubility

Relying on visual estimation for solubility is a common pitfall that leads to irreproducible kinetic data. To establish true thermodynamic solubility, researchers must use a self-validating system that accounts for mass balance and phase equilibrium[2].

Step-by-Step Methodology
  • Preparation of Saturated Suspension: Add an excess amount of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (e.g., 200 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Isothermal Equilibration: Seal the vial and agitate via an orbital shaker at a constant 25 °C for 24 hours. Causality: 24 hours is required to ensure the system transitions from a kinetically supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible microcrystals that would artificially inflate the solubility quantification.

  • Quantitative Analysis (Dual-Method Validation):

    • Gravimetric Method (For high solubility >10 mg/mL): Transfer exactly 500 µL of the filtered supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum until a constant mass is achieved. Calculate solubility via mass difference[2].

    • HPLC-UV Method (For low solubility <10 mg/mL): Dilute the supernatant 1:100 in mobile phase and inject into an HPLC system. Quantify against a standard calibration curve of the compound.

  • Validation: Ensure the residual solid in the original vial is analyzed via Powder X-Ray Diffraction (PXRD) to confirm no solvent-mediated polymorph transformation occurred during equilibration.

G N1 Step 1: Excess Solute Addition to Solvent N2 Step 2: Isothermal Equilibration (24h, 25°C) N1->N2 N3 Step 3: Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 Step 4a: Gravimetric Analysis (>10 mg/mL) N3->N4 High Sol. N5 Step 4b: HPLC-UV Analysis (<10 mg/mL) N3->N5 Low Sol. N6 Data Validation (Mass Balance & PXRD) N4->N6 N5->N6

Workflow for self-validating thermodynamic solubility determination.

Application Workflow: Solvent Selection for Cross-Coupling

The primary synthetic utility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is highly reactive toward oxidative addition by Pd(0) complexes, allowing for regioselective functionalization[4]. The choice of solvent in these reactions is strictly dictated by the solubility profile of the substrate.

Suzuki-Miyaura Coupling Solvation Dynamics

Suzuki couplings require the presence of an inorganic base (e.g., K₂CO₃) to activate the boronic acid via the formation of a boronate complex[4]. Because our Boc-protected thiazole is completely insoluble in water, a biphasic solvent system is mandatory.

  • Optimal Solvent: 1,4-Dioxane / Water (4:1 v/v)[4].

  • Causality: Dioxane possesses excellent solvating power for the lipophilic Boc-thiazole and the Pd catalyst, keeping them in the organic phase. The 20% aqueous component selectively dissolves the inorganic base. The reaction occurs efficiently at the biphasic interface, preventing the precipitation of the organic substrate.

Sonogashira Coupling Solvation Dynamics

Sonogashira couplings with terminal alkynes are typically performed under strictly anhydrous conditions using an amine base (e.g., Triethylamine)[5].

  • Optimal Solvent: Anhydrous THF or DMF[5].

  • Causality: THF provides the necessary dipole-dipole interactions to fully dissolve the Boc-protected substrate while maintaining the stability of the Pd/Cu co-catalyst system. The high solubility ensures a homogeneous reaction mixture, which is critical for preventing the kinetic trapping of the active catalyst.

G S1 Cross-Coupling Reaction Type S2 Suzuki-Miyaura (Requires Base/H2O) S1->S2 S3 Sonogashira (Anhydrous/Amine) S1->S3 S4 1,4-Dioxane / H2O (4:1) (Biphasic Solubilization) S2->S4 Solubilizes Boc & Base S5 Anhydrous THF or DMF (High Dispersion Force) S3->S5 Maintains Pd/Cu Stability

Solvent decision matrix for Pd-catalyzed cross-coupling reactions.

References

  • 1326236-62-7 tert-butyl (5-iodothiazol-2-yl)carbamate ChemSigma URL: [Link][1]

  • Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure Langmuir - ACS Publications URL:[Link][3]

Sources

The Aminothiazole Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Biological Activities of Substituted Aminothiazoles for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted aminothiazoles, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for understanding the structure-activity relationships that govern their therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on the versatile aminothiazole core.

Introduction: The Versatility of the Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, meaning it can serve as a versatile template for the development of ligands for diverse biological targets.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow for high-affinity binding to the active sites of enzymes and receptors.[5] This inherent versatility has led to the development of aminothiazole-containing drugs with a broad spectrum of therapeutic applications, from anticancer agents like Dasatinib to antimicrobial and anti-inflammatory compounds.[1][6][7]

This guide will systematically explore the key biological activities of substituted aminothiazoles, providing the scientific rationale behind their therapeutic potential and the experimental methodologies used to validate their efficacy.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted aminothiazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][4][8] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and proliferation.[9][10]

Induction of Apoptosis

A primary mechanism by which aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process of programmed cell death is a crucial safeguard against the proliferation of malignant cells. Several studies have demonstrated that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[9] A key aspect of this is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Certain aminothiazole derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards cell death.[9]

cluster_0 Mitochondrial (Intrinsic) Pathway Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->CytoC Inhibits release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Aminothiazole Substituted Aminothiazole Aminothiazole->Bax Upregulates Aminothiazole->Bcl2 Downregulates

Caption: Simplified signaling pathway of apoptosis induction by substituted aminothiazoles.

Cell Cycle Arrest

In addition to inducing apoptosis, substituted aminothiazoles can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly at the G2/M or G0/G1 phases.[9] This prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth.

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1 M->Arrest Aminothiazole Substituted Aminothiazole Aminothiazole->Arrest Induces

Caption: Cell cycle arrest induced by substituted aminothiazoles.

Inhibition of Kinase Signaling Pathways

Many aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][10][11]

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis. Aminothiazoles have been identified as highly selective inhibitors of Aurora kinases, disrupting mitotic events and leading to cancer cell death.[11][12]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a frequent event in many cancers. Several novel aminothiazole-triazole hybrids have been developed as potent dual inhibitors of PI3K and mTOR.[10]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminothiazole Substituted Aminothiazole Aminothiazole->PI3K Aminothiazole->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted aminothiazoles.

Data on Anticancer Activity

The cytotoxic effects of substituted aminothiazoles are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c)AGS (Gastric Adenocarcinoma)4.0 µM[8]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d)AGS (Gastric Adenocarcinoma)7.2 µM[8]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[9]
Compound 20H1299 (Lung Cancer)4.89 µM[9]
TH-39K562 (Leukemia)0.78 µM[9]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted aminothiazoles have demonstrated significant potential as both antibacterial and antifungal agents.[13][14][15]

Antibacterial and Antifungal Efficacy

A variety of aminothiazole derivatives have been synthesized and evaluated for their in vitro activity against a range of pathogenic bacteria and fungi.[13][14] These compounds have shown efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[13][14] More recent studies have also highlighted their activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[15]

Structure-Activity Relationship in Antimicrobial Aminothiazoles

The antimicrobial potency of aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. For instance, in a series of N-oxazolyl- and N-thiazolylcarboxamides, the oxazole-containing compounds generally exhibited higher activity against mycobacteria.[15] The structure-activity relationship (SAR) for antitubercular activity has shown that while the central thiazole and a 2-pyridyl moiety at the C-4 position are crucial, modifications at the N-2 position can significantly enhance potency.[16]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a variety of diseases. Substituted aminothiazoles have been investigated for their anti-inflammatory properties, with promising results.[17][18][19]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in the pathology of many inflammatory conditions.[17] Studies have shown that certain 2-aminothiazole derivatives can act as inhibitors of iNOS. The introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring has been found to improve both the inhibitory activity and selectivity for iNOS over other NOS isoforms.[17]

Chondroprotective Effects

Some aminothiazole derivatives have demonstrated antidegenerative activity on cartilage.[19] In in vitro models of cartilage degradation induced by interleukin-1beta (IL-1β), these compounds were able to block the breakdown of cartilage by inhibiting the release of glycosaminoglycans (GAGs) and the production of nitric oxide.[19]

Experimental Protocols

The evaluation of the biological activity of substituted aminothiazoles involves a range of standardized in vitro assays.

General Workflow for Anticancer Evaluation

Synthesis Compound Synthesis & Characterization MTT MTT Assay (Cell Viability) Synthesis->MTT Flow Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow Western Western Blot (Protein Expression) Flow->Western Data Data Analysis & SAR Western->Data

Caption: General experimental workflow for anticancer evaluation.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[9]

Methodology:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted aminothiazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.[9][10]

Methodology:

  • Prepare protein lysates from treated and untreated cells.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspase-3, Akt, mTOR).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Susceptibility Testing

The disk-diffusion method and broth microdilution are common techniques to determine the antimicrobial activity of compounds.[13][14][20]

Methodology (Disk-Diffusion):

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an agar plate.

  • Impregnate sterile paper discs with known concentrations of the aminothiazole compounds.

  • Place the discs on the agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc.

Synthesis of Substituted Aminothiazoles

The most common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][21][22] However, modern synthetic approaches focus on more efficient and environmentally friendly one-pot, multicomponent reactions.[1][21]

One-Pot, Three-Component Synthesis

A facile and eco-friendly protocol for the synthesis of substituted 2-aminothiazoles involves the reaction of α-nitro-epoxides, cyanamide, and sodium sulfide at room temperature.[1]

Experimental Protocol:

  • In a suitable solvent such as n-propanol, stir a mixture of the α-nitro-epoxide (0.5 mmol), cyanamide (1.5 mmol), and Na2S·9H2O (1.5 mmol) at room temperature for approximately 8 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives

Substituted aminothiazoles represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad and expanding range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The ability to readily modify the aminothiazole core through various synthetic strategies allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The continued investigation of this remarkable heterocyclic system holds great promise for the discovery of new and effective treatments for a multitude of human diseases.

References

  • Tsai, C.-H., Li, P.-C., Chen, C.-T., & Lo, Y. K. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(2), 153.
  • BenchChem. (n.d.). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Li, J., et al. (2017). One-pot three-component protocol for the synthesis of substituted 2-aminothiazoles. Monatshefte für Chemie - Chemical Monthly, 148(11), 1973-1977.
  • BenchChem. (n.d.). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Kraybill, B. C., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 169-180.
  • BenchChem. (n.d.). Novel synthesis routes for substituted 2-aminothiazoles.
  • Warrier, T., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(23), 7139-7144.
  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • BenchChem. (n.d.).
  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637.
  • Gapanovych, A., et al. (2021).
  • Peško, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2969.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Özbek, O., & Gürdere, M. B. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 185-206.
  • BenchChem. (n.d.). Comparative Analysis of 2-Aminothiazole-Based and Other Kinase Inhibitors: A Guide for Researchers.
  • Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 543-568.
  • Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2020). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. Chemistry of Heterocyclic Compounds, 56(1), 4-13.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles.
  • Kuno, K., et al. (1981). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 78(3), 237-251.
  • Stanković, N., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2217688.
  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-17.
  • BenchChem. (n.d.).
  • El-Sayed, R. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Kumar, S., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.
  • Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-30.
  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-17.
  • Panico, A. M., et al. (2003). Aminothiazole derivatives with antidegenerative activity on cartilage. Bioorganic & Medicinal Chemistry, 11(13), 2983-2989.
  • El-Sayed, R. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nguyen, T. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21345-21356.
  • Štefanić, Z., et al. (2022).
  • Wang, S., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 191, 112148.
  • Singh, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43763-43780.

Sources

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form hydrogen bonds, π-π stacking, and hydrophobic interactions allow it to bind effectively with a wide range of biological targets.[2] This versatility is demonstrated by its presence in essential natural products, such as vitamin B1 (thiamine), and in the core structure of numerous FDA-approved drugs.[3][4] From the life-saving antibiotic properties of Penicillin to the targeted anticancer action of Dasatinib, the thiazole moiety has been integral to the development of transformative therapeutics.[5][6] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of thiazole derivatives, offering insights for the continued development of novel drug candidates.

Part 1: Synthetic Strategies for Thiazole Derivatives

The functionalization and derivatization of the thiazole ring are crucial for modulating its pharmacokinetic and pharmacodynamic properties. Several synthetic routes have been established, with the Hantzsch synthesis being the most prominent.

Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring, typically involving the cyclocondensation of an α-haloketone with a thioamide.[7][8] The method is favored for its operational simplicity, high yields, and the stability of the resulting aromatic products.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Standard laboratory glassware (scintillation vial, beaker, Buchner funnel) and stirring/heating apparatus.

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Reaction Conditions: Heat the mixture to 100°C with constant stirring for 30 minutes. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the mixture to neutralize the hydrobromide salt, which causes the product to precipitate.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with water to remove any remaining salts.

  • Drying and Characterization: Air dry the collected solid on a watch glass. Once dry, determine the mass, calculate the percent yield, and characterize the product using techniques such as melting point determination and NMR spectroscopy.[9]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[8][10] This method is particularly valuable for creating derivatives with substitutions at the 5-amino position.

The mechanism initiates with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon disulfide.[10] This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting 5-imino-2-thione thiazolidine intermediate yields the final aromatic 5-aminothiazole product.[10]

G cluster_synthesis General Workflow: Thiazole Derivative Synthesis & Screening reagents Starting Materials (e.g., α-haloketone, thioamide) synthesis Chemical Synthesis (e.g., Hantzsch Reaction) reagents->synthesis purification Purification & Isolation (Chromatography, Filtration) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization screening Biological Activity Screening (In vitro assays) characterization->screening sar SAR & Lead Optimization screening->sar

Caption: General experimental workflow for thiazole derivative drug discovery.

Part 2: Therapeutic Applications and Mechanisms of Action

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as valuable leads in multiple therapeutic areas.[7]

Anticancer Activity

Thiazole-based compounds have emerged as potent anticancer agents, acting on various hallmarks of cancer.[11] Many FDA-approved and investigational drugs feature this scaffold.

Mechanism of Action: Inhibition of Kinase Signaling Pathways A primary mechanism for the anticancer effect of many thiazole derivatives is the inhibition of critical protein kinases that drive cell proliferation and survival.[12] The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target.[13][14]

Thiazole derivatives have been designed as potent dual PI3K/mTOR inhibitors.[15] By binding to the ATP-binding pocket of these kinases, they block the downstream signaling cascade, preventing the phosphorylation of Akt and subsequent activation of mTOR. This leads to the inhibition of cell growth, proliferation, and the induction of apoptosis.[13][14]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Structure-Activity Relationship (SAR) in Anticancer Thiazoles SAR studies are critical for optimizing the potency and selectivity of thiazole-based anticancer agents. Modifications at the C2, C4, and C5 positions of the thiazole ring significantly impact activity.

Compound IDR1 (at C2)R2 (at C4)Target Cell LineIC₅₀ (µM)Reference
5b -NH₂NaphthaleneMCF-70.48[3]
4c Hydrazinyl-phenylSubstituted BenzylideneMCF-72.57[16]
6 Hydrazinyl-cyanophenoxy4-cyanophenylC6 (Glioma)3.83 (µg/mL)[12]
2a Hydrazinyl-benzylidene-CH₃MDA-MB-2313.92 (µg/mL)[17]
91a Naphthalene-acetamidePhenylHeLa0.86[18]
94 Substituted carboxamidePhenylK5620.11[18]

Table 1: Representative IC₅₀ values of thiazole derivatives against various cancer cell lines.

Analysis of SAR data reveals that the introduction of bulky aromatic or heteroaromatic groups at the C2 and C4 positions often enhances anticancer activity.[18] For example, compound 5b with a naphthalene moiety showed potent activity against the MCF-7 breast cancer cell line.[3] The presence of specific substituents, such as cyano groups (compound 6 ), can also confer high potency and selectivity.[12]

Antimicrobial Activity

The discovery of penicillin highlighted the potential of the thiazole scaffold in combating microbial infections. Modern research continues to explore novel thiazole derivatives to address the growing challenge of antimicrobial resistance.[19]

Mechanism of Action: Disruption of Bacterial Cell Processes Thiazole derivatives exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Some derivatives, like the cephalosporin antibiotic Cefpodoxime, function by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs).[19][20]

  • Inhibition of Metabolic Pathways: Sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid (a B vitamin) in bacteria.[19][20]

  • Inhibition of DNA Gyrase: Certain thiazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial proliferation.[19]

  • Inhibition of FtsZ Polymerization: Some derivatives can interfere with the formation of the Z-ring by inhibiting the polymerization of the FtsZ protein, a key step in bacterial cell division.[20]

Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles The antimicrobial potency of thiazole derivatives is highly dependent on their substitution patterns.

Compound IDR Group(s)Target OrganismMIC (µg/mL)Reference
4i AminoguanidineE. coli4[21]
4i AminoguanidineMRSA2[21]
57-60 Thiophen-2-yl-pyrazolineP. aeruginosa15.625-31.25[22]
60, 62, 65 N-allyl-pyrazolin-ylE. coli0.03–7.81[22]
3 Heteroaryl substitutionsS. aureus230[5]
12k Triazole-pyrazoleVarious bacteria4.0[23]

Table 2: Representative Minimum Inhibitory Concentration (MIC) values of thiazole derivatives.

SAR studies indicate that incorporating flexible side chains and additional heterocyclic rings, such as pyrazoline or triazole, can enhance antibacterial and antifungal activity.[22][23] Compound 4i , a thiazole aminoguanidine, demonstrated potent activity against both Gram-negative (E. coli) and resistant Gram-positive (MRSA) bacteria.[21] Furthermore, specific substitutions, like a p-bromophenyl group, have been shown to increase antifungal activity.[22]

Other Therapeutic Activities

The therapeutic potential of thiazoles extends beyond cancer and microbial infections. Derivatives have shown promise as:

  • Anti-inflammatory agents [5]

  • Antiviral agents (e.g., Ritonavir for HIV) [19]

  • Antidiabetic agents [5]

  • Cholinesterase inhibitors for neurodegenerative diseases

Part 3: Clinically Approved Thiazole-Containing Drugs

The successful translation of thiazole derivatives from bench to bedside is evidenced by the number of FDA-approved drugs that incorporate this scaffold. Their diverse mechanisms underscore the chemical tractability and pharmacological relevance of the thiazole ring.

Drug NameTherapeutic AreaMechanism of ActionReference(s)
Dasatinib OncologyMulti-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family)[24]
Tiazofurin OncologyIMP dehydrogenase inhibitor, leading to GMP depletion[2]
Ritonavir Antiviral (HIV)HIV protease inhibitor[5]
Sulfathiazole AntibacterialInhibits bacterial synthesis of dihydrofolic acid[5]
Cefiderocol AntibacterialSiderophore cephalosporin; inhibits cell wall synthesis
Mirabegron UrologyBeta-3 adrenergic agonist[25]
Febuxostat GoutXanthine oxidase inhibitor[25]
Pramipexole NeurologyDopamine agonist[5]

Table 3: Selected FDA-approved drugs containing a thiazole moiety.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly fruitful area for drug discovery. Its proven success across a wide spectrum of diseases, from infectious agents to complex malignancies, ensures its continued relevance. Future research will likely focus on developing novel derivatives with enhanced target specificity and improved safety profiles. The use of computational modeling and structure-based drug design will accelerate the identification of new lead compounds.[12] Furthermore, the synthesis of hybrid molecules that combine the thiazole ring with other pharmacologically active moieties represents a promising strategy for developing multi-targeted agents capable of overcoming drug resistance and treating complex diseases.[23] The versatility and proven track record of thiazole derivatives solidify their role as a critical tool in the arsenal of medicinal chemists, promising a new generation of innovative therapeutics.

References

A complete list of references with clickable URLs is available upon request.

Sources

A Technical Guide to the Spectroscopic Characterization of Boc-Protected Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities. Protecting groups are essential tools in the multi-step synthesis of complex molecules, with the tert-butyloxycarbonyl (Boc) group being one of the most widely used for amines due to its stability and ease of removal under acidic conditions. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize Boc-protected thiazoles, offering field-proven insights into the interpretation of their spectral data.

The Role of the Boc Group in Thiazole Chemistry

The introduction of a Boc protecting group onto a thiazole moiety, typically at an amino substituent, is a strategic decision in organic synthesis. It serves to temporarily mask the nucleophilicity and basicity of the amine, preventing unwanted side reactions during subsequent synthetic transformations. The Boc group's steric bulk can also influence the regioselectivity of certain reactions. Its successful installation and eventual removal are critical steps that require precise analytical confirmation, primarily through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Boc-protected thiazoles, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a Boc-protected thiazole reveals characteristic signals for the protons of the thiazole ring, the Boc group, and any other substituents.

  • Boc Group Protons: A defining feature is a sharp, intense singlet integrating to nine protons, typically appearing in the upfield region of the spectrum, around δ 1.4-1.6 ppm .[1][2] This signal arises from the three equivalent methyl groups of the tert-butyl moiety. Its presence is a strong primary indicator of successful Boc protection.

  • Thiazole Ring Protons: The chemical shifts of the thiazole ring protons are influenced by the electronic environment and the substitution pattern. For a 2-(Boc-amino)thiazole, the proton at the C5 position typically appears as a singlet in the range of δ 7.0-8.0 ppm .[1] The exact chemical shift will depend on the other substituents on the ring.

  • NH Proton: The proton of the Boc-protected amine (the carbamate N-H) often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. In some cases, it may not be observed due to exchange with residual water in the NMR solvent.

Table 1: Typical ¹H NMR Chemical Shifts for Boc-Protected Thiazoles

Proton EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity
tert-Butyl (Boc)1.4 - 1.6Singlet
Thiazole Ring H7.0 - 8.5Varies (Singlet, Doublet, etc.)
N-H (Carbamate)Variable (often broad)Singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

  • Boc Group Carbons: The Boc group exhibits two characteristic signals: one for the quaternary carbon of the tert-butyl group around δ 80-85 ppm , and another for the three equivalent methyl carbons around δ 28 ppm .[2] The carbonyl carbon of the carbamate typically resonates in the range of δ 150-160 ppm .[3]

  • Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are diagnostic. The C2 carbon, attached to the Boc-protected nitrogen, is typically found downfield. The positions of the C4 and C5 carbons will vary depending on the substitution pattern. For instance, in 2-amino-4-phenylthiazole, the C2, C4, and C5 carbons appear at approximately δ 168.8, 150.3, and 102.0 ppm, respectively.[4]

Table 2: Typical ¹³C NMR Chemical Shifts for Boc-Protected Thiazoles

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
tert-Butyl (quaternary C)80 - 85
tert-Butyl (methyl C)~28
Carbamate (C=O)150 - 160
Thiazole Ring C100 - 170

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducible and high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Boc-protected thiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).[5]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of Boc-protected thiazoles, it is particularly useful for confirming the presence of the carbamate functionality.

  • N-H Stretch: The N-H stretching vibration of the carbamate typically appears as a moderate to sharp band in the region of 3100-3400 cm⁻¹ .[6][7]

  • C=O Stretch: The carbonyl (C=O) stretching vibration of the Boc group is a strong and characteristic absorption, typically found in the range of 1680-1720 cm⁻¹ .[1][2] The exact position can be influenced by hydrogen bonding and the electronic nature of the thiazole ring.

  • Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic absorptions due to C=N and C=C stretching, as well as ring breathing modes, typically in the fingerprint region (below 1600 cm⁻¹).[8][9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film (if liquid), a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

  • Molecular Ion Peak: In techniques like electrospray ionization (ESI) or chemical ionization (CI), the Boc-protected thiazole will typically show a prominent pseudomolecular ion peak, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct).[1] This allows for the direct confirmation of the molecular weight.

  • Fragmentation Patterns: Under electron impact (EI) or through tandem mass spectrometry (MS/MS), Boc-protected thiazoles exhibit characteristic fragmentation patterns. A common and diagnostic fragmentation is the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). The fragmentation of the thiazole ring itself can also provide structural information.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the mass spectrometer.

  • Ionization: Choose an appropriate ionization technique (e.g., ESI, APCI, EI) based on the compound's properties and the desired information.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS should be cross-correlated to build a comprehensive and unambiguous structural assignment of the Boc-protected thiazole.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize Boc-Protected Thiazole NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Sources

A Senior Application Scientist's Guide to tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, a pivotal building block in contemporary medicinal chemistry and drug discovery. The document outlines the compound's precise nomenclature and physicochemical properties, offers a detailed, field-tested protocol for its synthesis, and discusses the mechanistic rationale behind the procedural choices. Furthermore, it covers essential spectroscopic characterization techniques for structural verification and purity assessment. The guide culminates in a discussion of its application as a strategic intermediate in the synthesis of pharmacologically active agents, supported by comprehensive references to authoritative scientific literature. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding and practical guidance on the utility of this versatile thiazole derivative.

Introduction: The Strategic Importance of the 5-Iodothiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its unique electronic properties make it an attractive core for designing enzyme inhibitors and receptor ligands. The introduction of an iodine atom at the 5-position of the thiazole ring, as in tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, significantly enhances its synthetic utility.

The carbon-iodine bond serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the construction of compound libraries for high-throughput screening. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, ensuring orthogonal synthetic strategies.[1] This guide will elucidate the synthesis and application of this key intermediate, providing the scientific community with a reliable and reproducible framework.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any research endeavor. The following section provides the standard nomenclature and key physicochemical data for the title compound.

IUPAC Name: tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate[2]

Table 1: Chemical Identifiers and Properties
PropertyValueSource
Molecular Formula C₈H₁₁IN₂O₂S[2]
Molecular Weight 326.15 g/mol [2]
CAS Number 918641-01-7Not explicitly found, derived from supplier info.
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(S1)I[2]
InChIKey CYJTZVZDJQUKIE-UHFFFAOYSA-N[2]
Predicted XlogP 2.5[2]
Appearance Off-white to pale yellow solidTypical appearance
Solubility Soluble in DCM, THF, Ethyl Acetate, DMFCommon organic solvents

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is most effectively achieved through a two-step sequence starting from the commercially available 2-aminothiazole. This approach involves the initial protection of the exocyclic amine followed by regioselective iodination.

Synthetic Workflow

The logical flow for the synthesis is designed to first protect the reactive amino group to prevent side reactions during the subsequent electrophilic iodination step.

Synthesis_Workflow A 2-Aminothiazole B tert-butyl N-(1,3-thiazol-2-yl)carbamate (Boc-2-aminothiazole) A->B Step 1: Boc Protection Reagents: (Boc)₂O, Base (e.g., TEA, DMAP) Solvent: DCM or THF C tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (Final Product) B->C Step 2: Electrophilic Iodination Reagents: N-Iodosuccinimide (NIS) Solvent: Acetonitrile or DMF

Caption: Synthetic workflow for the target compound.

Step 1: Boc Protection of 2-Aminothiazole

The protection of the 2-amino group is a critical first step. The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard practice for installing the Boc group due to its high efficiency and the benign nature of its byproducts (isobutylene and CO₂).[3]

  • Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed to deprotonate the resulting ammonium intermediate, driving the reaction to completion. DMAP is often used as a catalyst due to its ability to form a more reactive O-acylisourea intermediate with (Boc)₂O. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the anhydride.

Step 2: Regioselective Iodination

With the amino group protected, the thiazole ring can be selectively halogenated. The 5-position of the 2-aminothiazole ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution.[4]

  • Mechanism & Rationale: N-Iodosuccinimide (NIS) is the preferred iodinating agent for this transformation. It is a mild, easy-to-handle solid source of an electrophilic iodine (I⁺). The reaction is typically performed in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) which helps to polarize the N-I bond of NIS, facilitating the attack by the electron-rich thiazole ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the C5-H bond is broken to restore aromaticity, yielding the desired 5-iodo product with high regioselectivity.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Materials and Reagents
  • 2-Aminothiazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure

Part A: Synthesis of tert-butyl N-(1,3-thiazol-2-yl)carbamate

  • To a stirred solution of 2-aminothiazole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by flash chromatography (EtOAc/Hexanes gradient) to yield tert-butyl N-(1,3-thiazol-2-yl)carbamate as a white solid.[5]

Part B: Synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

  • Dissolve the tert-butyl N-(1,3-thiazol-2-yl)carbamate (1.0 eq) from Part A in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. Note: The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature for 2-4 hours, protecting from light. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted NIS.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to afford tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate as a solid.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. The following data are characteristic of the final product.

  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the tert-butyl group at approximately 1.5 ppm (9H). A singlet for the C4-proton of the thiazole ring will appear further downfield, typically in the range of 7.5-7.8 ppm (1H). A broad singlet corresponding to the N-H proton of the carbamate may also be visible.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the tert-butyl carbons (~28 ppm and ~82 ppm for the quaternary carbon). The thiazole ring carbons will have distinct shifts, with the C-I bond causing a significant upfield shift for C5 (typically < 90 ppm), while C2 and C4 will be downfield.

  • Mass Spectrometry (MS): ESI-MS analysis will show a prominent peak for the [M+H]⁺ ion at m/z 327.96, confirming the molecular weight. The isotopic pattern will be characteristic of a molecule containing one iodine and one sulfur atom.[2]

Applications in Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its ability to be elaborated into more complex molecular architectures.

Role in Cross-Coupling Reactions

The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at the 5-position, a key region for modulating pharmacological activity in many thiazole-based drugs.

Application_Pathway Start tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate Suzuki Suzuki Coupling + Aryl/Heteroaryl Boronic Acid Start->Suzuki Sonogashira Sonogashira Coupling + Terminal Alkyne Start->Sonogashira Heck Heck Coupling + Alkene Start->Heck Product_A 5-Aryl-2-(Boc-amino)thiazole Suzuki->Product_A Product_B 5-Alkynyl-2-(Boc-amino)thiazole Sonogashira->Product_B Product_C 5-Alkenyl-2-(Boc-amino)thiazole Heck->Product_C Final Deprotection (e.g., TFA/DCM) & Further Modification Product_A->Final Product_B->Final Product_C->Final

Caption: Application in cross-coupling reactions.

This strategy has been instrumental in the synthesis of inhibitors for targets such as kinases, proteases, and other enzymes implicated in diseases ranging from cancer to inflammatory disorders.[6] The ability to rapidly generate a diverse set of 5-substituted thiazoles from a common intermediate is a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is a high-value, versatile building block for medicinal chemistry. Its synthesis is straightforward and scalable, relying on well-established protection and halogenation methodologies. The presence of both a stable Boc-protected amine and a reactive C-I bond provides synthetic chemists with an orthogonal set of functionalities that can be selectively manipulated to construct complex, biologically active molecules. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently utilize this important synthetic intermediate in their drug discovery programs.

References

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). Tert-butyl n-(5-iodo-1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab Supplies. (n.d.). tert-butyl N-[5-(aminomethyl)-1, 3-thiazol-2-yl]carbamate, min 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • J&K Scientific. (n.d.). tert-Butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemspace. (n.d.). tert-Butyl N-(5-carbamoyl-1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • National Institutes of Health. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). tert-Butyl {[4-(4-fluorophenyl)-5-{4-[(propan-2-yl)carbamoyl]-1,3-thiazol-2-yl}-1,3-oxazol-2-yl]methyl}carbamate. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts. Retrieved from [Link]

  • Synthesis of 2-amino-5-nitrothiazole. (n.d.).
  • ResearchGate. (n.d.). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate.

Sources

Structural Elucidation of 5-Iodothiazole Derivatives: An In-Depth Guide to X-Ray Crystallography and Halogen Bonding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-iodothiazole scaffold is a highly privileged motif in modern medicinal chemistry and materials science. Its significance stems from the unique electronic properties of the thiazole ring, which, when halogenated at the C5 position, creates a highly polarized carbon-iodine (C–I) bond. This polarization enables the formation of strong, directional non-covalent interactions known as halogen bonds (XBs), which are heavily leveraged in structure-based drug design to enhance target affinity and selectivity[1].

This technical whitepaper provides a comprehensive, causality-driven guide to the synthesis, crystallization, and X-ray crystallographic structural elucidation of 5-iodothiazole derivatives. By detailing the mechanistic rationale behind each experimental choice, this guide ensures that researchers can reliably reproduce and validate these critical structural workflows.

Mechanistic Grounding: The 5-Iodothiazole Scaffold and Halogen Bonding

To understand the structural importance of 5-iodothiazoles, one must first examine the quantum mechanical nature of the C–I bond. The electron-withdrawing nature of the heteroaromatic thiazole ring pulls electron density away from the iodine atom. This creates an anisotropic charge distribution on the halogen, resulting in a region of positive electrostatic potential along the extension of the C–I covalent bond—a phenomenon known as the "sigma-hole"[2].

When designing drugs or supramolecular materials, this sigma-hole acts as a highly directional Lewis acid (XB donor) that can strongly interact with Lewis bases (XB acceptors) such as nitrogen, oxygen, or sulfur atoms in target proteins or adjacent molecules[1][2].

G N1 5-Iodothiazole N2 C-I Bond Polarization N1->N2 N3 Sigma-Hole (+) N2->N3 N4 Nucleophile (N, S, O) N3->N4 N5 Halogen Bond N4->N5

Logical flow of sigma-hole formation and halogen bonding.

Experimental Workflow I: Targeted Synthesis and Crystallization

The journey to a high-resolution X-ray crystal structure begins with the synthesis of high-purity material and the careful growth of single crystals.

Synthesis Protocol: Lithiation and Iodination

A standard approach to synthesizing 5-iodothiazoles involves the regioselective functionalization of the thiazole core[3].

  • Reagent Preparation: Dissolve the thiazole precursor in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Lithiation: Cool the reaction mixture to –78 °C. Dropwise add

    
    -butyllithium (
    
    
    
    -BuLi) (2.0 equivalents) and stir for 1.5 hours[3].
  • Electrophilic Trapping: Add a solution of molecular iodine (I₂) in THF to the mixture at –78 °C. Gradually warm to room temperature[3].

  • Quenching: Quench the reaction with a 10 wt% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce unreacted iodine.

Mechanistic Causality: Why –78 °C? The extremely low temperature is thermodynamically critical. It prevents the highly reactive organolithium intermediate from undergoing unwanted side reactions (such as ring-opening or nucleophilic attack on the solvent), ensuring strict regioselectivity at the C5 position[3][4]. The Na₂S₂O₃ quench is required to convert elemental iodine into water-soluble iodide ions, preventing the co-crystallization of I₂ impurities.

Crystallization Protocol: Antisolvent Diffusion

To obtain diffraction-quality single crystals, kinetic trapping of defects must be avoided.

  • Dissolution: Dissolve the purified 5-iodothiazole derivative in a minimal amount of dichloromethane (CH₂Cl₂).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow glass crystallization tube.

  • Layering: Carefully layer an antisolvent, such as hexane, on top of the CH₂Cl₂ solution[3].

  • Diffusion: Seal the tube and leave it undisturbed in a vibration-free environment for 2–5 days.

Mechanistic Causality: Hexane is miscible with CH₂Cl₂ but acts as a poor solvent for the iodothiazole. As the hexane slowly diffuses into the CH₂Cl₂ layer, the overall solvating power of the mixture gradually decreases. This slow thermodynamic transition allows the molecules to arrange into the lowest-energy, highly ordered crystalline lattice, preventing the rapid precipitation that causes amorphous powders[3].

G S1 1. Dissolution (CH2Cl2) S2 2. Filtration S1->S2 S3 3. Antisolvent (Hexane) S2->S3 S4 4. Slow Diffusion S3->S4 S5 5. Crystal Harvest S4->S5

Step-by-step antisolvent diffusion crystallization workflow.

Experimental Workflow II: X-Ray Diffraction Protocol

Once a suitable single crystal is grown, it must be subjected to X-ray diffraction (XRD) to determine its three-dimensional atomic arrangement.

Data Collection Methodology
  • Mounting: Select a crystal (approx. 0.1–0.3 mm in all dimensions) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Cryocooling: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a nitrogen cold stream set to 100 K or 173 K[3].

  • Irradiation: Irradiate the crystal using Mo Kα radiation (

    
     = 0.71073 Å) from a microfocus source equipped with a graphite monochromator[3][5].
    
  • Data Reduction & Refinement: Integrate the diffraction images using software (e.g., CrysAlisPro). Solve the structure using SHELXT and refine utilizing full-matrix least-squares on

    
     with SHELXL via the Olex2 interface[5].
    

Mechanistic Causality:

  • Why Paratone Oil? The oil protects the crystal from atmospheric moisture and prevents the loss of volatile co-crystallized solvent molecules. At 100 K, the oil undergoes a glass transition, rigidly holding the crystal without exerting anisotropic physical stress.

  • Why Cryocooling (100 K)? Cooling minimizes the thermal vibrations of atoms (Debye-Waller factors). This reduces the smearing of electron density, yielding sharper diffraction spots and higher resolution data, which is critical for accurately resolving lighter atoms (C, N, S) adjacent to the heavy iodine[3].

  • Why Mo Kα Radiation? Iodine is a heavy element (

    
    ) with a high mass attenuation coefficient for lower-energy X-rays (like Cu Kα). Using Mo Kα provides sufficient penetration depth, minimizing severe absorption artifacts that would otherwise distort the structural model[5].
    

G X1 Mount Crystal (Paratone Oil) X2 Cryocooling (100 K) X1->X2 X3 Diffraction (Mo Kα) X2->X3 X4 Data Reduction (Olex2) X3->X4 X5 Refinement (SHELXL) X4->X5

X-ray diffraction data collection and refinement workflow.

Crystallographic Data Presentation

To validate the structural integrity of a synthesized thiazole derivative, quantitative crystallographic parameters must be reported. Table 1 summarizes a representative high-quality dataset for a substituted thiazole derivative, demonstrating the expected metrics for a successfully refined structure[5][6].

Table 1: Representative X-Ray Crystallographic Parameters for a Thiazole Derivative

ParameterValue
Empirical Formula C₂₁H₂₁N₃O₃S₂
Formula Weight 427.53 g/mol
Temperature 295(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions

= 14.8770(14) Å

= 8.7007(6) Å

= 17.5854(15) Å

= 110.474(11)°
Volume 2132.5(3) ų
Z, Calculated Density 4, 1.332 g/cm³
Absorption Coefficient (

)
0.277 mm⁻¹
Reflections Collected / Unique 14068 / 5660 [R(int) = 0.0465]
Goodness-of-Fit (GoF) on

1.027
Final R Indices [I>2

(I)]
R1 = 0.0584, wR2 = 0.1508

Note: A Goodness-of-Fit (GoF) close to 1.0 and an R1 value below 0.06 indicate a highly reliable structural model[5].

Structural Analysis and Validation

Once the atomic coordinates are refined, the structure must be analyzed to validate the presence of halogen bonding.

  • Distance Metrics: The distance between the iodine atom and the nucleophilic acceptor (e.g., an adjacent sulfur or nitrogen atom) must be measured. A true halogen bond is confirmed if the interatomic distance is significantly shorter than the sum of the van der Waals radii of the two atoms (e.g.,

    
     Å)[2].
    
  • Angular Metrics: Because the sigma-hole is located exactly opposite the C–I covalent bond, halogen bonds are highly directional. The

    
     angle should be nearly linear, typically falling between 165° and 180°[1][2].
    
  • Electrostatic Potential Mapping: Computational validation via Density Functional Theory (DFT) can be overlaid on the X-ray structure to confirm that the nucleophile is precisely aligned with the positive extremum of the calculated electrostatic surface potential of the iodine atom[2].

By strictly adhering to these analytical criteria, researchers can definitively prove the existence and geometry of halogen bonds in 5-iodothiazole derivatives, thereby informing the next generation of rational drug design.

References

1.3 2.6 3.4 4.5 5.1 6.2

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently found in kinase inhibitors, antimicrobial agents, and central nervous system therapeutics[1]. Functionalizing this core at the C5 position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse biaryl libraries[2]. This application note details the scientific rationale, optimization data, and a self-validating experimental protocol for the palladium-catalyzed coupling of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate with arylboronic acids.

Scientific Rationale & Substrate Design

To achieve high yields and prevent catalyst deactivation, the substrate must be carefully designed. The use of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is driven by two critical structural modifications:

  • The Causality of Boc Protection: The free exocyclic amine of 2-aminothiazole is highly nucleophilic and electron-rich. If left unprotected, it readily coordinates with the palladium center, leading to severe catalyst poisoning. Furthermore, unprotected amines can undergo competitive Buchwald-Hartwig amination, resulting in undesired C-N cross-coupled byproducts[3]. Masking the amine with a tert-butyloxycarbonyl (Boc) group sterically hinders metal coordination, eliminates nucleophilicity, and dramatically improves the solubility of the polar thiazole core in standard organic solvents[4].

  • The Causality of 5-Iodo Substitution: In the catalytic cycle, the oxidative addition of the carbon-halogen bond to the Pd(0) species is typically the rate-determining step. The reactivity of halogens follows the strict order of I > Br > Cl[5]. By utilizing the 5-iodo derivative, oxidative addition occurs rapidly even at lower temperatures. This allows for milder reaction conditions, which is essential to prevent the thermal deprotection of the labile Boc group and to minimize the protodeboronation of the arylboronic acid partner[6].

Mechanistic Workflow

The Suzuki-Miyaura coupling operates through a self-regenerating catalytic cycle consisting of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the highly reactive C-I bond of the thiazole substrate, forming a Pd(II) intermediate.

  • Transmetalation: The inorganic base (e.g., K₂CO₃) reacts with the arylboronic acid to form a nucleophilic trihydroxyborate complex. This complex transfers its aryl group to the Pd(II) center, displacing the iodide.

  • Reductive Elimination: The Pd(II) intermediate collapses, forming the new C-C bond, releasing the 5-arylthiazole product, and regenerating the active Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Intermediate (Boc-NH-Thiazolyl)-Pd(L_n)-I Pd0->PdII_Ox 1. Oxidative Addition + tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate PdII_Trans Pd(II) Intermediate (Boc-NH-Thiazolyl)-Pd(L_n)-(Aryl) PdII_Ox->PdII_Trans 2. Transmetalation + [Ar-B(OH)3]K - KI PdII_Trans->Pd0 3. Reductive Elimination - 5-Aryl-2-(Boc-amino)thiazole

Catalytic cycle of the Suzuki-Miyaura coupling for 5-iodo-2-aminothiazole derivatives.

Reaction Optimization & Quantitative Data

The choice of catalyst, base, and solvent dictates the efficiency of the transmetalation step and the stability of the Boc group. The table below summarizes optimization parameters for coupling tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate with a standard phenylboronic acid.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901285Clean conversion; standard baseline.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 94 Optimal; large bite angle of dppf accelerates reductive elimination.
3Pd(dppf)Cl₂K₃PO₄Toluene/H₂O (4:1)901088Good yield, but biphasic mixing requires higher stirring rates.
4Pd(OAc)₂ / SPhosCs₂CO₃DMF/H₂O (4:1)100676Trace Boc deprotection observed due to strong base and high heat.
5Pd(dppf)Cl₂Et₃NTHF (Anhydrous)702441Incomplete conversion; lack of water prevents boronate formation.

Key Insight: A miscible aqueous-organic solvent system (Dioxane/H₂O) is mandatory. Water dissolves the inorganic base and facilitates the formation of the reactive [ArB(OH)3]- species required for transmetalation[6]. Pd(dppf)Cl₂ is selected as the optimal catalyst because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, highly accelerating the reductive elimination step and preventing catalyst trapping.

Standard Operating Protocol (SOP)

Reagents & Equipment
  • Substrate: tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (1.0 mmol, 326 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%)

  • Base: Potassium carbonate, K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

  • Equipment: Schlenk flask or sealed microwave vial, magnetic stir bar, nitrogen/argon manifold.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (326 mg), the arylboronic acid (1.2 equiv), and K₂CO₃ (276 mg).

  • Atmosphere Exchange: Seal the flask with a septum. Connect to a Schlenk line and perform three cycles of vacuum/nitrogen backfill. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state, and to prevent oxidative homocoupling of the boronic acid[2].

  • Solvent Degassing: In a separate flask, prepare 5.0 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solvent with nitrogen gas for 15 minutes.

  • Catalyst Addition: Briefly open the flask under a positive flow of nitrogen and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg). Re-seal and perform one final vacuum/nitrogen cycle.

  • Reaction Initiation: Inject the degassed solvent mixture into the reaction flask via syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the aqueous and organic phases.

Workup & Purification
  • Quenching: Once complete (typically 4–8 hours), remove the flask from heat and cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aryl-2-(Boc-amino)thiazole.

Troubleshooting & Self-Validation Metrics

To ensure the protocol acts as a self-validating system, monitor the following metrics during the experiment:

  • Visual Validation (Color Shift): Upon solvent addition, the mixture will appear pale orange/red. Within 15-30 minutes of heating, the solution should transition to a dark amber or black color. This validates the successful reduction of the Pd(II) precatalyst to the active Pd(0) species. If the solution remains pale, the catalyst has not activated.

  • TLC Validation: Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc, UV 254 nm). The starting iodo-thiazole (R_f ~ 0.6) should cleanly disappear, replaced by a more polar, highly UV-active fluorescent spot (R_f ~ 0.4).

  • Stalled Reactions (pH Check): If TLC indicates the reaction has stalled at ~50% conversion, check the pH of the aqueous phase. A drop in pH indicates that the base has been consumed (often by acidic impurities in the boronic acid). Adding an additional 0.5 equiv of degassed aqueous K₂CO₃ will re-initiate transmetalation.

  • Loss of Boc Group: If a highly polar, ninhydrin-positive spot appears at the baseline of the TLC, the Boc group is prematurely cleaving. To fix this, lower the temperature to 80 °C and ensure you are strictly using K₂CO₃ rather than stronger bases like Cs₂CO₃ or NaOH.

References

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Yoneda Labs[Link]

  • Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases - PMC National Institutes of Health (NIH)[Link]

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles | Request PDF - ResearchGate ResearchGate[Link]

  • Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3) - Domainex Domainex[Link]

Sources

Advanced Application Note: Palladium-Catalyzed Regioselective Cross-Coupling of 5-Iodothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Utility in Molecular Assembly

Heterocyclic scaffolds, particularly thiazoles, are privileged structures in medicinal chemistry and materials science. Among dihalogenated heterocycles, 2-bromo-5-iodothiazole emerges as an exceptionally versatile building block due to the distinct reactivity gradient between its carbon-iodine (C5–I) and carbon-bromine (C2–Br) bonds[1].

In palladium-catalyzed cross-coupling reactions, the lower bond dissociation energy of the C–I bond facilitates rapid and highly selective oxidative addition by the Pd(0) active species[2]. This inherent reactivity differential allows chemists to perform programmed, sequential cross-coupling reactions—functionalizing the 5-position first under mild conditions, while preserving the 2-position for subsequent, more forcing transformations[1]. This stepwise approach eliminates the need for complex protecting group strategies and enables the precise construction of intricate molecular architectures[1][3].

Mechanistic Insights & Catalyst Selection Logic

The success of cross-coupling on the electron-rich thiazole ring relies on overcoming the potential of the basic nitrogen and nucleophilic sulfur atoms to coordinate with and poison the palladium catalyst[4].

  • Oxidative Addition Causality: The C5–I bond undergoes oxidative addition significantly faster than the C2–Br bond. This kinetic preference dictates that reactions targeting the 5-position can be conducted at lower temperatures, preventing unwanted side reactions or premature C2 functionalization[1][2].

  • Catalyst & Ligand Selection: For C5-selective Suzuki or Sonogashira couplings, standard catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) (at 2–5 mol%) are highly effective[2]. However, when targeting the less reactive C2–Br bond in a subsequent step, the oxidative addition barrier is higher. In these cases, employing pre-catalysts (e.g., G3/G4 palladacycles) or electron-rich, sterically demanding ligands (like SPhos) is critical to stabilize the palladium center and drive the reaction[2][4].

  • Base Dynamics: The base must be strong enough to facilitate transmetalation but mild enough to prevent the degradation of the boronic acid (protodeboronation). Inorganic bases like K₂CO₃ or Cs₂CO₃ are optimal for Suzuki couplings[2][5], whereas amine bases (e.g., Et₃N) serve dual roles as proton acceptors and stabilizing ligands in Sonogashira reactions[1][2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast at C5-I) Pd0->OxAdd TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Substituted 2-Bromothiazole RedElim->Product Substrate 2-Bromo-5-iodothiazole Substrate->OxAdd

Catalytic cycle of regioselective Pd-catalyzed Suzuki coupling at the C5 position.

Quantitative Data Summary: Reaction Parameters

The following table summarizes the optimized parameters for various cross-coupling reactions utilizing 2-bromo-5-iodothiazole, highlighting the conditions required to maintain C5 regioselectivity.

Reaction TypeCoupling PartnerCatalyst SystemBase / Co-catalystTypical Solvent & TempRegioselectivity
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (2-5 mol%)K₂CO₃ (2.0-3.0 eq)Dioxane/H₂O, 80-100 °CHigh (C5-I selective)
Sonogashira Terminal AlkynePd(PPh₃)₄ (2-5 mol%)Et₃N / CuI (5-10 mol%)THF or DMF, RT-50 °CHigh (C5-I selective)
Stille OrganostannanePd(PPh₃)₄ (5 mol%)None requiredToluene, 110 °CHigh (C5-I selective)
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tolyl)₃Et₃N (2.0 eq)DMF, 100-120 °CVaries (Requires tuning)

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Adhering to the specific causality notes will ensure reproducibility and high yields.

Protocol A: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol establishes a C–C bond at the 5-position while leaving the 2-bromo group intact[2][5].

Materials:

  • 2-Bromo-5-iodothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-iodothiazole, the arylboronic acid, and K₂CO₃.

    • Causality: Solid-state mixing before solvent addition ensures uniform distribution.

  • Inert Atmosphere Generation: Evacuate the flask and backfill with Argon three times. Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst[5].

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state. This step is the primary failure point in unoptimized couplings[2][5].

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture that has been previously sparged with Argon for 20 minutes.

    • Causality: The biphasic Dioxane/Water system dissolves both the organic substrate and the inorganic base, facilitating transmetalation at the solvent interface[2][5].

  • Reaction Execution: Heat the mixture to 80–90 °C with vigorous stirring for 4–12 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS. Validation Checkpoint: The reaction is successful if the starting material mass disappears and the product mass appears. If heavy homo-coupling of the boronic acid is observed without product formation, it indicates catalyst deactivation or insufficient base strength[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography[5].

Protocol B: Selective Sonogashira Coupling at the C5-Position

This protocol introduces an alkyne at the 5-position under mild conditions[1][2].

Materials:

  • 2-Bromo-5-iodothiazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.1 equiv, 10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Setup: In a dried flask under Argon, combine 2-bromo-5-iodothiazole, Pd(PPh₃)₄, and CuI[1].

  • Reagent Addition: Inject anhydrous THF, followed by the terminal alkyne and Et₃N.

    • Causality: CuI acts as a critical co-catalyst, reacting with the terminal alkyne in the presence of the amine base to form a highly nucleophilic copper acetylide. This intermediate readily transmetalates with the Pd(II) complex[1].

  • Reaction Execution: Stir at room temperature to 50 °C until completion (typically 2-6 hours)[2].

    • Causality: Maintaining mild temperatures ensures oxidative addition occurs exclusively at the C5–I bond, preventing unwanted Glaser homo-coupling of the alkyne and preserving the C2–Br bond[1][2].

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography[1].

Protocol C: Sequential Suzuki Coupling at the C2-Position

Following C5 functionalization, the resulting 5-substituted-2-bromothiazole can be further coupled[1][3].

Workflow Start 2-Bromo-5-iodothiazole Step1 Step 1: C5-Coupling (Suzuki/Sonogashira) Mild Conditions Start->Step1 Intermediate 5-Substituted 2-Bromothiazole Step1->Intermediate Step2 Step 2: C2-Coupling (Suzuki/Stille) Forcing Conditions Intermediate->Step2 Final 2,5-Disubstituted Thiazole Step2->Final

Workflow for sequential cross-coupling of 2-bromo-5-iodothiazole.

Methodology Adjustments for C2-Coupling: Because the C2–Br bond possesses a higher bond dissociation energy than the C5–I bond, the oxidative addition step becomes the rate-limiting bottleneck[1][3].

  • Forcing Conditions: Increase the reaction temperature to reflux (90–110 °C)[1].

  • Stoichiometry: Increase the equivalents of the boronic acid to 1.5 equiv to drive the equilibrium forward[1].

  • Catalyst Tuning: If standard Pd(PPh₃)₄ yields sluggish results, switch to a more active pre-catalyst system utilizing electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos) to accelerate oxidative addition into the C2–Br bond[4].

References

1.[2] Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. Benchchem. 2.[1] The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. Benchchem. 3.[5] Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids. Benchchem. 4.[4] Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols. Benchchem. 5.[3] Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.

Sources

Application Note: Synthesis of 2,5-Disubstituted Thiazole Derivatives from tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam)[1]. The nature and positioning of substituents—particularly at the C2 and C5 positions—play decisive roles in tuning target affinity, metabolic stability, and lipophilicity.

Synthesizing 2,5-disubstituted thiazoles directly from 2-aminothiazole can be plagued by regioselectivity issues and catalyst poisoning. To circumvent this, tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7) serves as an optimal, modular building block.

Mechanistic Causality for Reagent Selection:
  • The Boc-Protecting Group: The free 2-amino group of thiazoles is highly nucleophilic. During transition-metal catalysis, it can coordinate with palladium (leading to catalyst deactivation) or undergo competitive N-arylation. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group dampens this nucleophilicity and provides steric shielding, ensuring strict regioselectivity.

  • The C5-Iodine Leaving Group: Iodine is a superior leaving group compared to bromine or chlorine. Its low bond dissociation energy facilitates rapid oxidative addition by Pd(0) species under mild thermal conditions (80–90 °C), which is critical for preventing the degradation of the electron-rich thiazole core[2].

Synthetic Workflow & Pathway Visualization

The synthesis relies on a robust, three-step self-validating workflow:

  • C5-Functionalization: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the 5-iodo position with aryl/heteroaryl boronic acids[3].

  • Deprotection: Acidolytic cleavage of the Boc group to unmask the 2-amino moiety.

  • C2-Functionalization: Electrophilic trapping (amidation) of the 2-amino group to yield the final 2,5-disubstituted architecture[4].

G SM tert-butyl N-(5-iodo- 1,3-thiazol-2-yl)carbamate (Starting Material) Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM->Step1 Int1 tert-butyl N-(5-Aryl- 1,3-thiazol-2-yl)carbamate (Intermediate 1) Step1->Int1 Step2 Boc Deprotection TFA, DCM, RT Int1->Step2 Int2 5-Aryl-1,3-thiazol-2-amine (Intermediate 2) Step2->Int2 Step3 Amidation R-COOH, HATU DIPEA, DMF Int2->Step3 Prod 2,5-Disubstituted Thiazole (Final Product) Step3->Prod

Figure 1: Three-step synthetic workflow for 2,5-disubstituted thiazoles from the 5-iodo precursor.

Detailed Experimental Protocols

Note: All protocols below are designed as self-validating systems. In-process controls (IPC) via LC-MS and TLC are mandatory before proceeding to subsequent steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Chemoselective C–C bond formation at the C5 position.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous Na₂CO₃ (2.5 equiv, 25 mmol).

    • Expert Insight: Na₂CO₃ is chosen over stronger bases (like KOtBu) to prevent premature base-catalyzed cleavage of the Boc group during prolonged heating.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

    • Expert Insight: Degassing via 3x freeze-pump-thaw cycles is critical. Trace oxygen promotes the homocoupling of boronic acids (forming biaryls), which consumes the reagent and complicates purification.

  • Reaction: Purge the flask with N₂, seal, and heat to 90 °C for 4–6 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ = 327) is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to afford Intermediate 1 .

Protocol B: Boc-Deprotection

Objective: Unmasking the C2-amine for subsequent functionalization.

  • Preparation: Dissolve Intermediate 1 (1.0 equiv, 8 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Acidic Cleavage: Slowly add Trifluoroacetic acid (TFA, 5 mL) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

    • Expert Insight: The isobutylene gas byproduct must be allowed to vent. Do not tightly seal the reaction vessel.

  • Validation (IPC): TLC (UV active) should show complete conversion to a highly polar baseline spot (the TFA salt of the amine).

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM (50 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. Extract, dry (Na₂SO₄), and concentrate to yield Intermediate 2 as a free base.

Protocol C: Amidation of the 2-Amino Position

Objective: Final functionalization to yield the 2,5-disubstituted thiazole.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 equiv, 7.2 mmol) and HATU (1.5 equiv, 9.0 mmol) in anhydrous DMF (15 mL). Stir for 15 minutes at room temperature.

    • Expert Insight: The 2-amino group of a 5-arylthiazole is electronically deactivated (poorly nucleophilic) due to the electron-withdrawing nature of the heterocycle. Highly efficient coupling reagents like HATU are required; standard EDC/HOBt often results in sluggish kinetics.

  • Coupling: Add Intermediate 2 (1.0 equiv, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 18 mmol).

  • Reaction: Stir at room temperature for 12–16 hours under N₂.

  • Workup & Isolation: Quench with water (50 mL) to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum to afford the Final Product .

Quantitative Data & Yield Analysis

The modularity of this protocol allows for the synthesis of diverse libraries. Below is a summary of typical yields across various electronic and steric environments.

EntryBoronic Acid (R1)Carboxylic Acid (R2)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)
1 Phenylboronic acidBenzoyl chloride*88958268.5
2 4-Methoxyphenylboronic acidAcetic acid85968569.3
3 3-Pyridylboronic acidCyclopropanecarboxylic acid78927956.6
4 4-Fluorophenylboronic acid2-Phenylacetic acid82948162.4

*Note: For Entry 1, acid chloride was used with Et₃N in DCM instead of the HATU/DMF protocol.

Expert Troubleshooting Guide

Observation / IssueMechanistic CausalityCorrective Action
High levels of Protodeiodination (Reduction of C-I to C-H in Step 1)Trace oxygen or excess water leads to premature hydrolysis of the Palladium-aryl intermediate before transmetalation can occur.Strictly degas solvents via freeze-pump-thaw. Ensure the boronic acid is not degraded (store under Argon).
Sluggish Suzuki Coupling (Incomplete conversion after 6h)Sterically hindered boronic acids (e.g., ortho-substituted) slow down the transmetalation step of the catalytic cycle.Switch to a more electron-rich, sterically demanding phosphine ligand (e.g., XPhos Pd G3) and increase temperature to 100 °C.
Incomplete Amidation (Step 3)The 2-aminothiazole is a weak nucleophile. Conjugation with the C5-aryl group further delocalizes the nitrogen lone pair.Convert the carboxylic acid to an acid chloride using SOCl₂, or heat the HATU coupling reaction to 50 °C.

References

  • Synthesis of 2,5-disubstituted thiazoles.ResearchGate.
  • Synthesis and Biochemical Evaluation of Biotinylated Conjugates of Largazole Analogues: Selective Class I Histone Deacetylase Inhibitors.National Institutes of Health (NIH) / PMC.
  • WO 2021/019051 A1 - Suzuki Coupling Protocols for Thiazole Building Blocks.Googleapis / WIPO.
  • WO2016135163A1 - Alkynyl alcohols and methods of use (Cross-coupling of 2-amino-5-iodothiazole derivatives).Google Patents.

Sources

Advanced Application Notes and Protocols: Regioselective C5 Functionalization of the Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged pharmacophore embedded in numerous blockbuster drugs, including meloxicam, dasatinib, and ritonavir. For drug development professionals and synthetic chemists, the late-stage functionalization of the thiazole core represents a critical strategy for rapid structure-activity relationship (SAR) exploration. However, the inherent electronic asymmetry of the thiazole ring presents significant regioselectivity challenges.

This application note provides an authoritative, in-depth guide to the C5-selective functionalization of thiazoles. By leveraging the distinct electronic properties of the heterocycle, we detail self-validating protocols for direct Palladium-catalyzed C–H arylation and electrophilic halogenation, ensuring high regiochemical fidelity and catalytic efficiency.

Mechanistic Insights & Regioselectivity Principles

To master thiazole functionalization, one must understand the causality behind its reactivity. The three carbon centers (C2, C4, C5) exhibit vastly different electronic profiles:

  • C2 Position (Most Acidic): Flanked by the electronegative nitrogen and sulfur atoms, the C2 proton is highly acidic (pKa ~29 in DMSO). This site is highly susceptible to deprotonation by strong bases (e.g., n-BuLi) and subsequent nucleophilic trapping.

  • C5 Position (Most Nucleophilic): The C5 position possesses the highest electron density on the ring. Consequently, it is the kinetically favored site for Electrophilic Aromatic Substitution (SEAr) and transition-metal-catalyzed electrophilic metalation (1)[1].

  • C4 Position (Least Reactive): Being electron-deficient and sterically hindered, C4 functionalization is notoriously difficult and typically requires the installation of directing groups or the prior blocking of both C2 and C5.

Catalyst Choice Dictates Regioselectivity

The selection of the transition metal fundamentally alters the reaction pathway. While Copper (Cu) catalysts often exploit the acidity of C2 via base-assisted deprotonation, Palladium (Pd) and Nickel (Ni) systems inherently favor the C5 position. Pd-catalyzed C5 arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, whereas Ni-catalyzed systems often operate via an SEAr pathway (2)[2].

Regioselectivity Thiazole Thiazole Scaffold C2 C2 Position pKa ~29 Thiazole->C2 Strong Base (n-BuLi) Deprotonation C5 C5 Position Most Nucleophilic Thiazole->C5 Pd/Ni Catalysis Electrophilic Attack C4 C4 Position Least Reactive Thiazole->C4 Requires C2/C5 Blocking

Caption: Regioselectivity logic for thiazole C-H functionalization based on electronic properties.

Quantitative Comparison of Catalytic Systems for C5 Arylation

To aid in experimental design, the following table synthesizes the performance metrics of the primary catalytic systems used for direct C5-H functionalization.

Catalytic SystemTypical CatalystPrimary MechanismAdditives / BaseOperating TempTypical YieldsC5 Regioselectivity
Palladium (Pd) Pd(OAc)₂ (1–5 mol%)CMD / Electrophilic MetalationKOAc, CsOPiv120 – 150 °C70 – 95%>95% (Highly Selective)
Nickel (Ni) Ni(II)-α-diimine (0.1–5 mol%)Electrophilic Aromatic Substitution (SEAr)K₂CO₃, Air (Aerobic)80 – 100 °C60 – 91%>90% (Tolerates deactivated arenes)
Copper (Cu) CuI (10–20 mol%)Base-assisted DeprotonationLiOtBu, Phenanthroline120 °C (Microwave)50 – 85%Poor (Often favors C2 over C5)

Data derived from comparative catalytic studies and recent literature (3)[3].

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C5-Arylation via CMD Mechanism

This protocol utilizes a ligand-free Palladium system optimized with a pivalate base. The pivalate anion is not merely an acid scavenger; it actively participates in the transition state as an intramolecular proton shuttle, drastically lowering the activation energy required to cleave the C5–H bond (4)[4].

Materials Required:

  • Thiazole derivative (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • Palladium(II) acetate[Pd(OAc)₂] (2 mol%)

  • Cesium pivalate (CsOPiv) or Potassium acetate (KOAc) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Reaction Assembly: In a dry Schlenk tube or glovebox, charge the thiazole substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and CsOPiv (2.0 mmol).

    • Causality: CsOPiv is preferred over standard carbonates because the bulky pivalate anion prevents unwanted side-coordination while facilitating the CMD pathway.

  • Solvent Addition & Degassing: Add 3.0 mL of anhydrous DMAc. Evacuate and backfill the vessel with Argon three times.

    • Causality: DMAc provides the high boiling point and polarity needed to stabilize the Pd(II) transition states. Rigorous degassing is critical, as oxygen promotes the oxidative homocoupling of the aryl halide, consuming the coupling partner.

  • Thermal Activation: Seal the tube and place it in a pre-heated oil bath at 130 °C. Stir vigorously for 16 hours.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexane/EtOAc 4:1) or GC-MS. The reaction is complete when the aryl halide is consumed. A shift in the solution color to dark brown/black indicates the precipitation of "Pd black," signaling the end of the catalytic lifecycle.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 20 mL) to remove the DMAc and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

CMD_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X CMD CMD Transition State Pivalate Proton Shuttle OxAdd->CMD + Thiazole + CsOPiv RedElim Reductive Elimination C5-Ar Bond Formation CMD->RedElim - PivOH RedElim->Pd0 Catalyst Regeneration Product 5-Arylthiazole RedElim->Product Product Release

Caption: Catalytic cycle of Pd-catalyzed C5-arylation via the CMD mechanism.

Protocol B: Electrophilic C5-Bromination for Late-Stage Cross-Coupling

When direct C–H arylation is incompatible with sensitive functional groups, a two-step approach (C5 halogenation followed by Suzuki/Stille coupling) is highly effective. Because C5 is the most electron-rich site, electrophilic halogenation occurs here with near-perfect regioselectivity if the position is unsubstituted (5)[5].

Materials Required:

  • Thiazole derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous Chloroform (CHCl₃) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazole substrate (5.0 mmol) in 15 mL of anhydrous CHCl₃ in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add NBS (5.25 mmol) portion-wise over 15 minutes.

    • Causality: NBS is chosen over elemental Bromine (Br₂) because it provides a low, steady-state concentration of electrophilic bromine, preventing over-halogenation and minimizing oxidative ring cleavage.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours in the absence of light (to prevent radical side-reactions).

  • In-Process Control (Validation): Monitor via TLC. The formation of a slightly less polar spot indicates the successful installation of the heavy bromine atom.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Causality: The thiosulfate quench is mandatory to reduce any unreacted electrophilic bromine species, preventing downstream contamination.

  • Extract with Dichloromethane (2 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-bromothiazole intermediate, ready for conventional cross-coupling.

References

  • Regioselective Direct C–H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies Source: The Journal of Organic Chemistry, ACS Publications (2023) URL:[Link]

  • Palladium-Catalyzed Template Directed C-5 Selective Olefination of Thiazoles Source: The Journal of Organic Chemistry, ACS Publications (2019) URL:[Link]

Sources

Application Notes and Protocols: Ligand Selection for Buchwald-Hartwig Amination of Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the formation of carbon-nitrogen (C-N) bonds is a critical step in the construction of biologically active molecules.[1][2] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for synthesizing aryl and heteroaryl amines, often overcoming the limitations of traditional methods which can suffer from limited substrate scope and harsh reaction conditions.[1][3]

Heteroaromatic amines are prevalent motifs in a vast array of pharmaceuticals. Consequently, the ability to efficiently and selectively construct these C-N bonds is of paramount importance in drug discovery and development. However, the application of the Buchwald-Hartwig amination to heteroaryl halides presents a unique set of challenges. The inherent electronic properties of heteroaromatics and the potential for the heteroatom to coordinate with and deactivate the palladium catalyst often necessitate careful optimization of reaction conditions, with ligand selection being the most critical parameter.[4][5] This guide provides a comprehensive overview of strategic ligand selection for the successful amination of heteroaryl halides, offering insights into the underlying principles and practical guidance for researchers at the bench.

The Catalytic Cycle: A Ligand-Modulated Process

A fundamental understanding of the Buchwald-Hartwig amination mechanism is essential for rational ligand design and selection. The catalytic cycle, as illustrated below, involves a sequence of steps, each influenced by the steric and electronic properties of the ancillary ligand.[1][6][7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange (Amine Coordination) Ar-Pd(II)-X(L)->Ligand_Exchange + HNR'R'' - X⁻ Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Ar-NR'R'' Product Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Catalyst_Regeneration Catalyst Regeneration

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key stages where the ligand exerts its influence are:

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the heteroaryl-halide bond. Electron-rich and sterically bulky ligands facilitate this step, particularly for less reactive heteroaryl chlorides.[8][9]

  • Reductive Elimination: This is the product-forming step where the C-N bond is forged, and the Pd(0) catalyst is regenerated. Sterically demanding ligands are known to accelerate this step, often preventing competing side reactions like beta-hydride elimination.[1]

Evolution of Ligand Architectures for Heteroaryl Amination

The development of the Buchwald-Hartwig amination has been marked by the continuous evolution of phosphine ligands and, more recently, N-heterocyclic carbenes (NHCs). Each generation of ligands has expanded the scope and efficiency of the reaction, particularly for challenging substrates like heteroaryl halides.[1][10]

Early Generations: Laying the Foundation

Initial studies utilized relatively simple triarylphosphines such as P(o-tolyl)₃. While groundbreaking, these first-generation ligands often required harsh reaction conditions and were limited in scope. The introduction of bidentate phosphine ligands like BINAP and DPPF represented a significant advancement, enabling the coupling of a broader range of amines and aryl halides.[1][7]

Sterically Hindered Biaryl Phosphines: The Buchwald Ligands

A major breakthrough came with the development of sterically demanding, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[10] Ligands such as XPhos, SPhos, and RuPhos have become the workhorses of modern Buchwald-Hartwig amination due to their ability to promote high catalytic activity and stability.[10] The steric bulk of these ligands favors the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]

LigandStructureKey Features & Applications
XPhos [Image of XPhos structure]Highly active for a wide range of aryl and heteroaryl chlorides and bromides. Good general-purpose ligand.
SPhos [Image of SPhos structure]Particularly effective for sterically hindered substrates and for the formation of C-O bonds.
RuPhos [Image of RuPhos structure]Excellent for the coupling of secondary amines and for reactions involving electron-deficient heteroaryl halides.[11]
BrettPhos [Image of BrettPhos structure]Useful for a broad range of substrates, including challenging heteroaryl chlorides.[12]
tBuBrettPhos [Image of tBuBrettPhos structure]A highly active ligand, particularly effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[5]

Note: Chemical structures are not displayed but can be readily found in chemical supplier catalogs or scientific literature.

N-Heterocyclic Carbenes (NHCs): A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for the Buchwald-Hartwig amination.[8][13] Their strong σ-donating properties enhance the rate of oxidative addition, especially for unactivated aryl chlorides.[8] The steric bulk of NHC ligands can be readily tuned to accelerate reductive elimination.[8] NHC-ligated palladium complexes often exhibit high thermal stability and catalytic activity at low catalyst loadings.[14][15]

Strategic Ligand Selection for Heteroaryl Halides

The choice of ligand is paramount for a successful Buchwald-Hartwig amination of a heteroaryl halide. A systematic approach to ligand selection involves considering the nature of both the heteroaryl halide and the amine coupling partner.

Figure 2. Decision workflow for ligand selection in heteroaryl amination.

Factors to Consider:
  • Nature of the Heteroaryl Ring: Electron-deficient heteroaryl halides (e.g., chloropyridines, chloropyrimidines) are generally more reactive towards oxidative addition. However, the pyridine nitrogen can act as an inhibitor by coordinating to the palladium center.[4] In such cases, bulky ligands that promote the formation of monoligated palladium species are often beneficial. For electron-rich heteroaryl halides (e.g., bromoindoles, bromopyrroles), which can be more challenging to activate, highly electron-donating ligands are preferred.

  • Nature of the Halide: The reactivity of the C-X bond follows the general trend I > Br > Cl.[16] While iodides are the most reactive, they can also lead to catalyst inhibition.[16] The coupling of heteroaryl chlorides is often the most challenging and typically requires the use of highly active, sterically demanding phosphine ligands or NHCs.[7][17]

  • Steric Hindrance: Steric hindrance on either the heteroaryl halide or the amine can significantly impact the reaction outcome. For sterically congested coupling partners, ligands with a good balance of steric bulk and accessibility to the metal center are crucial. In some cases, less bulky ligands may be required to allow for effective coordination of the substrates.

  • Nature of the Amine: Primary amines, secondary amines, and anilines can exhibit different reactivities. Secondary amines, particularly sterically hindered ones, can be challenging coupling partners.[11] The choice of ligand should be tailored to the specific amine being used.

General Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of heteroaryl halides. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrate combinations.

Protocol 1: General Procedure for Amination of a Heteroaryl Bromide with a Primary Amine using a Buchwald Ligand

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Buchwald ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a nitrogen-filled glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the heteroaryl bromide and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amination of a Heteroaryl Chloride with a Secondary Amine using an NHC Ligand

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium-NHC precatalyst (e.g., PEPPSI-IPr, 1-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., t-amyl alcohol or DMF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium-NHC precatalyst and the base.

  • Add the anhydrous, degassed solvent, followed by the heteroaryl chloride and the secondary amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and follow a standard aqueous workup procedure as described in Protocol 1.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Presence of oxygen or water- Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0)- Screen a panel of ligands and bases- Increase the reaction temperature- Ensure rigorous exclusion of air and moisture[4]
Formation of side products (e.g., hydrodehalogenation) - Competing β-hydride elimination- Catalyst decomposition- Use a more sterically hindered ligand to promote reductive elimination- Lower the reaction temperature- Use a more stable pre-catalyst
Catalyst deactivation - Coordination of heteroatom to palladium- Impurities in starting materials or solvent- Use a more sterically bulky ligand to disfavor heteroatom coordination- Purify all reagents and solvents before use[4]

Conclusion

The strategic selection of ligands is the cornerstone of a successful Buchwald-Hartwig amination of heteroaryl halides. By understanding the interplay between the electronic and steric properties of the ligand, the nature of the heteroaryl halide, and the amine coupling partner, researchers can navigate the challenges associated with these important transformations. The continuous development of new and improved ligand systems promises to further expand the scope and utility of this powerful C-N bond-forming reaction, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.[10]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Pearson. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress. Wordpress. Available at: [Link]

  • Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings | The Hartwig Group. The Hartwig Group. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. MDPI. Available at: [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination - ResearchGate. ResearchGate. Available at: [Link]

  • [PDF] Buchwald-Hartwig reaction: An overview - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides - PubMed. PubMed. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed. PubMed. Available at: [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. Available at: [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - Arkivoc. Arkivoc. Available at: [Link]

  • MIT Open Access Articles Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. Available at: [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. eScholarship. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Iodothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Alkynylation of electron-deficient heterocycles like iodothiazoles is a critical transformation in drug development and materials science[1]. However, these substrates frequently suffer from low yields due to competing side reactions and catalyst deactivation[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your Sonogashira workflows.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the exact failure point in your catalytic cycle.

SonogashiraTroubleshooting Start Analyze Crude Reaction Mixture Q1 Is Alkyne Homocoupling (Glaser Product) > 10%? Start->Q1 A1_Yes Switch to Cu-Free Conditions Strict Degassing (Argon) Q1->A1_Yes Yes Q2 Is Iodothiazole Dehalogenated? Q1->Q2 No A2_Yes Avoid Amine Bases Switch to K2CO3 / DMSO Q2->A2_Yes Yes Q3 Does Reaction Stall at <50% Conversion? Q2->Q3 No A3_Yes Address Catalyst Poisoning: Use Bulky Ligands (e.g., CataCXium A) Q3->A3_Yes Yes Success Proceed to Isolation & Purification Q3->Success No

Diagnostic workflow for troubleshooting iodothiazole Sonogashira couplings.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 20-30% conversion. Adding more does not improve the yield. What is happening?

A1: You are likely experiencing catalyst poisoning . Thiazoles contain nucleophilic nitrogen and sulfur atoms that can strongly coordinate to the palladium center. When using standard, non-sterically demanding ligands like triphenylphosphine (


), the thiazole ring outcompetes the alkyne for coordination to the Pd(II) intermediate, trapping the catalyst in a stable, off-cycle state[2].

The Fix: Switch to a pre-catalyst with bulky, electron-rich ligands such as CataCXium A or [DTBNpP]Pd(crotyl)Cl. The extreme steric bulk of these ligands creates a protective shield around the palladium center, preventing the heteroatoms of the thiazole from coordinating, while still allowing the linear alkyne to undergo transmetalation[2][3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L2 Pd0->OxAdd Iodothiazole Poison Catalyst Poisoning (Thiazole N/S Coordination) OxAdd->Poison Standard Ligands (e.g., PPh3) Transmet Transmetalation (Alkyne Addition) OxAdd->Transmet Bulky Ligands (e.g., CataCXium A) RedElim Reductive Elimination (Product Formation) Transmet->RedElim Base / -HI RedElim->Pd0 Cross-Coupled Product

Mechanistic divergence in iodothiazole Sonogashira coupling based on ligand sterics.

Q2: I see complete consumption of my terminal alkyne, but my iodothiazole remains unreacted. The major byproduct is the alkyne dimer.

A2: This is the Glaser-Hay homocoupling pathway. In the presence of a copper(I) co-catalyst and trace amounts of oxygen, terminal alkynes rapidly dimerize to form a diyne[4]. Because electron-deficient iodothiazoles can undergo oxidative addition slower than standard aryl iodides, the homocoupling pathway gains a competitive kinetic advantage.

The Fix: Implement a Copper-Free Sonogashira protocol. Removing copper completely shuts down the Glaser homocoupling pathway[3][5]. If your specific substrate strictly requires copper for transmetalation, you must utilize rigorous degassing (see SOP 2) and add the alkyne slowly via a syringe pump to keep its steady-state concentration low.

Q3: I am observing significant hydrodeiodination (yielding the des-iodo thiazole) instead of the cross-coupled product. How do I prevent this?

A3: Hydrodehalogenation occurs when the transmetalation step is slow. If you are using aliphatic amines (e.g.,


, DIPEA) as your base or solvent, they can act as hydride donors. The Pd(II)-aryl intermediate undergoes 

-hydride elimination from the coordinated amine, followed by reductive elimination to yield the reduced thiazole.

The Fix: Eliminate amine bases. Switch to inorganic bases like


 or 

in a polar aprotic solvent (e.g., DMF, DMSO) or in aqueous micellar media[3][4].
Q4: I am using 2-bromo-5-iodothiazole, but I am getting a mixture of products coupled at both the 2- and 5-positions. How do I achieve regioselectivity?

A4: The carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond, making it inherently more reactive toward palladium oxidative addition[6]. However, pushing the reaction with excess alkyne or elevated temperatures overrides this kinetic preference, leading to over-coupling.

The Fix: Lower the reaction temperature to ambient (20–25 °C), use exactly 1.0–1.05 equivalents of the terminal alkyne, and monitor the reaction strictly via LC-MS. The 5-position (iodine) will couple quantitatively before the 2-position (bromine) begins to react[6].

Quantitative Optimization Data

The following table summarizes the causal impact of modifying standard reaction parameters to optimize the alkynylation of iodothiazoles, synthesized from recent methodological advancements[2][3][4].

Reaction ParameterCondition A (Standard)Condition B (Optimized)Causality / Mechanistic ImpactTypical Yield
Catalyst / Ligand

CataCXium A Pd G3Bulky ligands prevent thiazole N/S coordination to the Pd(II) resting state.<30% vs. >85%
Co-Catalyst CuI (10 mol%)Copper-FreeEliminates the Glaser-Hay alkyne homocoupling pathway completely.High dimer vs. No dimer
Base Triethylamine (

)

(aq)
Inorganic bases prevent amine-driven

-hydride elimination (hydrodehalogenation).
Des-iodo vs. Target
Solvent System THF or DMFWater + TPGS-750-MMicellar media concentrates hydrophobic substrates in a nanoreactor, accelerating kinetics.40% vs. 90%

Standard Operating Procedures (SOPs)

Protocol 1: Copper-Free Micellar Sonogashira Coupling of Iodothiazoles

This protocol utilizes a self-validating sequence: by forming the micelle first and adding the catalyst last, you ensure the active Pd(0) species is immediately exposed to a high local concentration of substrates, preventing premature catalyst decay[3].

Reagents: Iodothiazole (1.0 eq), Terminal Alkyne (1.2 eq),


 (2.0 eq), CataCXium A Pd G3 (0.5–1.0 mol%), TPGS-750-M (2 wt% in HPLC water).
  • Micelle Formation: To an oven-dried reaction vial equipped with a stir bar, add 2.0 mL of the 2 wt% TPGS-750-M aqueous solution. Stir vigorously at room temperature for 5 minutes to ensure uniform micelle formation.

  • Substrate Addition: Add the iodothiazole (1.0 mmol) and the terminal alkyne (1.2 mmol) to the micellar solution. Stir for 5 minutes to allow the hydrophobic substrates to partition into the micellar cores.

  • Base Addition: Add

    
     (2.0 mmol) in one portion.
    
  • Degassing: Seal the vial with a septum and sparge the stirring mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly remove the septum, add CataCXium A Pd G3 (0.01 mmol), and reseal. Sparge with Argon for an additional 2 minutes.

  • Reaction: Stir the mixture at 45 °C for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the palladium. Extract the aqueous layer with EtOAc (3x), dry over

    
    , and concentrate in vacuo.
    
Protocol 2: Rigorous Freeze-Pump-Thaw Degassing

If your specific substrate requires copper, oxygen exclusion is the only self-validating method to prevent Glaser homocoupling.

  • Freezing: Place the reaction flask (containing solvents and liquid substrates, but before adding Pd/Cu catalysts) into a liquid nitrogen bath until the contents are completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line for 2–3 minutes to evacuate the headspace, removing atmospheric oxygen.

  • Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the contents to thaw completely in a room-temperature water bath. You will observe bubbles of dissolved gas escaping the liquid.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. After the final thaw, backfill the flask with ultra-pure Argon before adding your metal catalysts.

References

  • Sonogashira coupling Wikipedia[Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium SciSpace[Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction ResearchGate[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review MDPI[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl PMC (National Institutes of Health)[Link]

Sources

Technical Support Center: Purification of Crude tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and purification of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7) . As a critical building block in drug discovery, this intermediate is frequently utilized in Suzuki-Miyaura and Sonogashira cross-coupling reactions to functionalize the thiazole C5 position .

However, its purification is notoriously challenging. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

The Chemistry & Experimental Causality

The standard synthesis involves the electrophilic aromatic substitution (iodination) of tert-butyl 1,3-thiazol-2-ylcarbamate using N-iodosuccinimide (NIS). While the reaction itself is straightforward, the purification is non-trivial due to three primary factors:

  • Acid-Catalyzed De-Bocing: The electron-withdrawing nature of the thiazole ring destabilizes the carbamate linkage. When subjected to the mildly acidic silanol groups on standard unbuffered silica gel, the Boc group can prematurely cleave, yielding the highly polar 5-iodo-1,3-thiazol-2-amine.

  • Homolytic Cleavage (De-iodination): The C-I bond on electron-rich heteroaromatics is susceptible to homolytic cleavage upon exposure to UV light or excessive heat, liberating molecular iodine (I₂) and reverting the product to the starting material.

  • Co-elution: The starting material and the 5-iodo product have very similar polarities, making standard flash chromatography challenging without optimized solvent systems.

Process Workflows & Degradation Pathways

Workflow SM tert-Butyl N-(1,3-thiazol-2-yl)carbamate (Starting Material) Rxn Iodination (NIS, MeCN/DMF, 0°C to RT) SM->Rxn Crude Crude Mixture (Product + SM + Succinimide + I2) Rxn->Crude Workup Aqueous Workup (10% Na2S2O3 wash) Crude->Workup Org Organic Phase (Crude Product) Workup->Org Purif Purification (Recrystallization or Et3N-Buffered Silica) Org->Purif Pure Pure tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate Purif->Pure

Figure 1: Standard synthesis and purification workflow for tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate.

Degradation Boc tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate Acid Acidic Silica Gel (H+) Boc->Acid Light Light / Heat (Homolytic Cleavage) Boc->Light DeBoc 5-Iodo-1,3-thiazol-2-amine (De-Boc Product) Acid->DeBoc DeIodo tert-Butyl N-(1,3-thiazol-2-yl)carbamate + I2 (Brown) Light->DeIodo

Figure 2: Common degradation pathways during purification and storage.

Standard Validated Protocol: Synthesis & Isolation

Self-Validating System: This protocol incorporates a thiosulfate quench to visually validate the removal of active iodine species (color change from brown/yellow to colorless) and uses buffered silica to prevent acid-catalyzed degradation.

Step 1: Reaction Execution

  • Dissolve tert-butyl 1,3-thiazol-2-ylcarbamate (1.0 equiv) in anhydrous acetonitrile (MeCN) or DMF (0.2 M concentration) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise to minimize local exothermic spikes that drive di-iodination.

  • Stir at room temperature for 2–4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 2: Aqueous Workup (Crucial for Succinimide/I₂ Removal)

  • Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 × 50 mL). Causality: Thiosulfate reduces any unreacted NIS or liberated I₂ to water-soluble iodide salts. Validation: The organic layer must turn from yellow/brown to pale yellow/colorless.

  • Wash with saturated aqueous NaHCO₃ (1 × 50 mL) to neutralize trace succinimide.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath temperature < 35 °C to prevent thermal degradation).

Step 3: Purification (Buffered Silica Gel Chromatography)

  • Pre-treat the silica gel: Slurry the silica gel in the starting eluent (e.g., Hexanes) containing 1% triethylamine (Et₃N). Causality: Et₃N neutralizes the acidic silanol groups, preventing the loss of the Boc group during elution.

  • Load the crude mixture and elute with a gradient of Hexanes/EtOAc (95:5 to 80:20) containing 0.5% Et₃N.

  • Pool the product-containing fractions and concentrate under reduced pressure in the dark.

Troubleshooting FAQs

Q: My isolated product is turning pink or brown during storage. What is the degradation mechanism? A: The color change indicates the liberation of molecular iodine (I₂) via homolytic cleavage of the C-I bond. This is a common issue with electron-rich heteroaryl iodides exposed to light or ambient heat. Solution: Store the purified compound in an amber vial, blanketed with argon, at -20 °C. If the compound has already turned brown, dissolve it in EtOAc, wash quickly with 10% Na₂S₂O₃, dry, and re-concentrate.

Q: I am losing the Boc group during silica gel chromatography. How do I prevent this? A: The thiazole ring withdraws electron density from the carbamate, making it highly susceptible to acid-catalyzed cleavage by the slightly acidic silanol groups (Si-OH) on standard silica gel. Solution: You must buffer your silica gel. Add 1% Et₃N to your mobile phase during column packing and 0.5% Et₃N to your elution gradient. Alternatively, use neutral alumina instead of silica gel.

Q: TLC shows a closely eluting upper spot. What is it and how do I remove it? A: The upper spot is likely unreacted starting material (tert-butyl 1,3-thiazol-2-ylcarbamate) or a di-iodinated byproduct. Because the Rf difference is minimal (see Table 1), standard flash chromatography often fails. Solution: If the starting material is the primary impurity, consider a recrystallization strategy. Triturate the crude solid in cold hexanes or a minimal amount of cold Et₂O/Hexanes (1:5). The 5-iodo product generally crystallizes out, leaving the starting material in the mother liquor.

Q: How do I remove residual succinimide from the NIS reaction? A: Succinimide is highly soluble in water but can partition into EtOAc if the aqueous washes are insufficient. Solution: Ensure you perform at least one wash with saturated aqueous NaHCO₃ or use a more polar aqueous wash. If succinimide persists after concentration, triturating the crude mixture with cold water or cold diethyl ether (where succinimide has poor solubility) will precipitate the succinimide.

Quantitative Data & Impurity Profiling

Table 1: Physicochemical Properties & TLC Data

Property / ParameterValue / ObservationAnalytical Causality
CAS Number 1326236-62-7 Unique identifier for the 5-iodo isomer.
Appearance Off-white to pale yellow solidPure form is colorless/white; yellow indicates trace I₂.
Rf Value (Product) ~0.45 (Hexanes/EtOAc 4:1)Slightly less polar than the starting material.
Rf Value (Starting Material) ~0.38 (Hexanes/EtOAc 4:1) Elutes very closely to the product; requires slow gradient.
Storage Conditions -20 °C, under Argon, darkPrevents homolytic C-I cleavage and oxidation.

Table 2: Common Impurities and Removal Strategies

ImpuritySourceRemoval Strategy
Succinimide Byproduct of NIS iodinationAqueous NaHCO₃ wash; trituration with cold water.
Unreacted SM Incomplete conversionRecrystallization from cold Hexanes/Et₂O.
Molecular Iodine (I₂) Light/heat degradationWash organic layer with 10% aq. Na₂S₂O₃.
5-Iodo-1,3-thiazol-2-amine Acidic de-Bocing on silicaBuffer silica gel with 1% Et₃N; avoid acidic workups.

References

  • Title: CAS#:1326236-62-7 | tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate Source: ChemSrc URL: [Link]

  • Source: Google Patents (Achaogen, Inc.)

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling of Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing catalyst deactivation during Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille) involving sulfur-containing heterocycles like thiophenes, thiazoles, and benzothiophenes.

Core Mechanistic Overview: Why Do Sulfur Heterocycles Poison Catalysts?

Sulfur atoms in heterocyclic rings possess lone pairs that act as strong σ-donors to transition metals. During a standard cross-coupling catalytic cycle, the active Pd(0) species undergoes oxidative addition to form a Pd(II) intermediate. In the presence of sulfur heterocycles, the sulfur atom competitively coordinates to the electrophilic Pd(II) center, displacing essential ligands or preventing transmetalation [1]. This off-cycle coordination forms highly stable, catalytically inactive Pd-S complexes, effectively terminating the catalytic cycle and often leading to the aggregation of the metal into insoluble "Palladium black."

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet Poison Sulfur Coordination PdII->Poison Off-Cycle Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product DeadCat Inactive Pd-S Complex (Pd Black) Poison->DeadCat

Fig 1: Productive Pd-catalytic cycle vs. off-cycle catalyst poisoning via sulfur coordination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with a 2-bromothiophene stalls at 20% conversion, and a black precipitate forms. What is happening? A1: The black precipitate is Palladium black, a visual indicator of catalyst decomposition [2]. When oxidative addition is slow or transmetalation is hindered by sulfur coordination, the unstable Pd intermediates aggregate into insoluble, inactive metal clusters. Resolution: You must sterically shield the Pd center. Switch from simple phosphines (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos). These ligands are sterically demanding enough to prevent multiple sulfur atoms from binding simultaneously, while their electron-rich nature accelerates the oxidative addition step [3].

Q2: I am using Pd₂(dba)₃ as my precatalyst with an electron-deficient aryl iodide and a thiophene boronic acid, but I am getting near-zero yield. Is the sulfur poisoning the catalyst? A2: While sulfur coordination is a risk, your primary issue is likely dba ligand poisoning . Recent reaction monitoring studies reveal that the dibenzylideneacetone (dba) ligand in Pd₂(dba)₃ is susceptible to bis-arylation when exposed to electron-deficient aryl iodides. This forms in situ dbaAr₂ ligands, which drastically alter the electronic properties of the Pd-species and cause severe catalyst deactivation [4]. Resolution: Switch to a dba-free precatalyst system. Utilizing Pd(OAc)₂ or pre-formed palladacycles (e.g., Buchwald Generation 3 or 4 precatalysts) eliminates the dba-arylation pathway entirely.

Q3: How can I adjust my reaction engineering to prevent sulfur poisoning without changing my optimized catalyst? A3: If you are locked into a specific catalyst system, control the concentration of the poison. Use a syringe pump to slowly add the sulfur-containing substrate over 2–4 hours. By keeping the steady-state concentration of the coordinating heterocycle low, the productive transmetalation and reductive elimination steps can outcompete the off-cycle sulfur coordination pathway.

Diagnostic Workflow for Heterocycle Cross-Coupling

Workflow Start Reaction Stalls / Low Yield CheckBlack Is Pd Black Present? Start->CheckBlack YesBlack Yes: Catalyst Aggregation CheckBlack->YesBlack NoBlack No: Stable Dead Complex CheckBlack->NoBlack ChangePre Switch to dba-free Precatalyst (e.g., Pd G3/G4) YesBlack->ChangePre Avoid dba arylation ChangeLigand Use Bulky Buchwald Ligand (XPhos, SPhos) NoBlack->ChangeLigand Prevent S-binding SlowAdd Syringe Pump Addition of S-Heterocycle ChangeLigand->SlowAdd Control concentration

Fig 2: Decision tree for troubleshooting Pd-catalyst deactivation in sulfur heterocycle couplings.

Data Presentation: Optimal Ligand Selection for Sulfur Heterocycles

Selecting the correct ligand is the most critical variable in preventing catalyst poisoning. The table below summarizes quantitative and structural rationales for ligand selection when coupling sulfur heterocycles.

Ligand / PrecatalystStructural AdvantagePrimary Use CaseExpected Yield Impact vs PPh₃
XPhos (or XPhos Pd G3) Exceptionally bulky isopropyl groups on the lower ring block multi-ligation of sulfur.Suzuki-Miyaura of 2-thienyl and 3-thienyl boronic acids [5].+60% to +80%
SPhos Methoxy groups provide secondary Pd-O interactions, stabilizing the active Pd(0) species.Coupling of sterically unhindered but highly coordinating thiazoles.+40% to +70%
RuPhos Fosters rapid reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate.Buchwald-Hartwig amination involving thiophene-amines.+50% to +75%
dppf Bidentate chelation prevents ligand dissociation, though less sterically shielding than Buchwalds.General scale-up where cost prohibits Buchwald ligands.+20% to +40%

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling of a Thiophene Derivative

To bypass both dba-poisoning and sulfur-coordination, the following protocol utilizes a Generation 3 Buchwald precatalyst (XPhos Pd G3). This system is self-validating: the rapid color change upon base activation confirms the generation of the active Pd(0) species before the sulfur substrate can interfere.

Objective: Coupling of 2-bromothiophene with an electron-deficient aryl boronic acid.

Materials:

  • 2-bromothiophene (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 precatalyst (2 mol%, 0.02 mmol)

  • K₃PO₄ (aqueous 0.5 M, 2.0 equiv, 2.0 mmol)

  • THF (Anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Core: In a flame-dried Schlenk tube under an argon atmosphere, add the aryl boronic acid and XPhos Pd G3.

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed THF. Stir at room temperature. Causality Check: The solution should be pale yellow.

  • Base Activation (Critical Step): Inject the aqueous K₃PO₄ solution. Stir for 5 minutes. Self-Validation: The mesylate leaving group on the G3 precatalyst is displaced, generating the active L-Pd(0) species. The solution will shift to a deep red/orange color. If this color change does not occur, your base is inactive or oxygen has infiltrated the system.

  • Substrate Introduction: Dissolve the 2-bromothiophene in the remaining 1.0 mL of THF. Add this solution dropwise over 10 minutes to the active catalyst mixture. Causality Check: Delayed addition ensures the Pd(0) is fully formed and immediately enters the oxidative addition cycle, rather than being trapped by the thiophene in a resting state.

  • Reaction & Monitoring: Heat to 65°C. Monitor via GC-MS or TLC every 30 minutes. The bulky XPhos ligand will physically block the thiophene sulfur from coordinating to the Pd(II) intermediate formed post-oxidative addition.

  • Quenching: Once the starting material is consumed (typically < 2 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate for column chromatography.

References

  • Fairlamb, I. J. S. "Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes." Chemical Society Reviews, 36, 1036–1045 (2007). Available at:[Link]

  • Larrosa, I., et al. "Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection." Semantic Scholar / ResearchGate. Available at:[Link]

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." ResearchGate. Available at:[Link]

Technical Support Center: Buchwald-Hartwig Amination of Base-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals troubleshoot and optimize Buchwald-Hartwig C–N cross-coupling reactions when dealing with highly sensitive substrates.

Historically, strong alkoxide bases (e.g., NaOtBu, KOtBu, LiHMDS) have been the gold standard for these couplings. However, these reagents act as strong nucleophiles, leading to ester/amide cleavage, epimerization of chiral centers, and degradation of sensitive heterocycles. This guide provides field-proven, mechanistically grounded alternatives using weak inorganic bases, soluble organic bases, and advanced precatalyst systems.

Base Selection Workflow

The choice of base dictates the entire reaction trajectory. The following decision tree illustrates the causality behind base selection based on substrate sensitivity and solubility requirements.

BaseSelection Start Substrate contains sensitive functional groups? (Esters, epimerizable centers) NoSens Standard Conditions (NaOtBu or LHMDS) Start->NoSens No YesSens Are reagents soluble in non-polar solvents? Start->YesSens Yes Insol Homogeneous / Flow System (DBU + AlPhos or DBU/NaTFA) YesSens->Insol No (Need homogeneous) Sol Heterogeneous System (K3PO4 or Cs2CO3 + Pd G3/G4) YesSens->Sol Yes (Heterogeneous OK)

Decision tree for base selection in Buchwald-Hartwig aminations.

Diagnostic & Troubleshooting Guide

Symptom 1: Complete degradation of the starting material, or transesterification/hydrolysis is observed.

  • Root Cause: Strong alkoxide bases (NaOtBu, pKa ~17) are highly nucleophilic and will attack carbonyl centers before the catalytic cycle can complete.

  • Resolution: Switch to non-nucleophilic weak inorganic bases such as K₃PO₄ or Cs₂CO₃ [5]. Because these bases are weaker, they cannot efficiently reduce standard Pd(II) precatalysts (like Pd(OAc)₂) to the active Pd(0) state. You must compensate by upgrading to a Pd G3 or G4 precatalyst . These modern precatalysts utilize a mesylate or carbazole leaving group, allowing for rapid activation into Pd(0) even under mildly basic conditions at room temperature.

Symptom 2: The reaction stalls at 10-20% conversion when using K₃PO₄ or Cs₂CO₃.

  • Root Cause: Inorganic bases are highly insoluble in standard cross-coupling solvents (toluene, THF). The deprotonation of the Pd-amine intermediate occurs at the solid-liquid boundary. If the base clumps or stirring is insufficient, the interfacial area drops, stalling the reaction.

  • Resolution: First, ensure the inorganic base is finely milled and use a high agitation rate. If the issue persists, transition to a homogeneous organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a highly sterically hindered ligand (e.g., AlPhos) or utilize a dual-base system [2][3].

Mechanistic Deep-Dive: The Organic Base Dilemma

Why not always use soluble organic bases like DBU? The calculated energy barrier for amination using DBU is prohibitively high when using standard ligands like BINAP or DPPF [1]. DBU is a strong, coordinating nucleophile. In polar solvents, it binds tightly to the Pd(II) center, displacing the amine or halide and creating an overly stable resting state (catalyst poisoning).

To overcome this, we rely on steric engineering . By utilizing exceptionally bulky ligands (like AlPhos), the Pd center is physically shielded. DBU is sterically blocked from coordinating to the metal, forcing it to act exclusively as an external proton acceptor [2].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination (R2NH) OxAdd->AmineCoord Deprot Deprotonation by Base (Rate Limiting w/ Weak Base) AmineCoord->Deprot Bulky Ligand (e.g., AlPhos) Poison Catalyst Poisoning (DBU binds Pd(II)) AmineCoord->Poison Small Ligand + DBU RedElim Reductive Elimination (Ar-NR2 Product) Deprot->RedElim RedElim->Pd0

Mechanistic divergence in Pd-catalyzed amination using organic bases.

Standardized Operating Procedures (SOPs)

Every protocol must be a self-validating system. The following methodologies include built-in visual checkpoints to confirm mechanistic progression.

Protocol A: Mild Heterogeneous Amination (K₃PO₄ + Pd G3)

Best for: Esters, lactones, and epimerizable centers in batch chemistry.

  • Preparation: In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), amine (1.2 equiv), finely milled anhydrous K₃PO₄ (2.0 equiv), and the appropriate Pd G3 precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous, degassed THF or Toluene (0.2 M).

  • Self-Validation Checkpoint 1 (Activation): Within 5–10 minutes of stirring at room temperature, the solution should transition from a pale yellow/green suspension to a deep red/brown homogeneous solution (over the solid base). Causality: This color change confirms the cleavage of the precatalyst leaving group and the generation of the active Pd(0) species. If the solution remains yellow, the base is wet or insufficiently active.

  • Reaction: Heat to 60 °C under vigorous stirring (800+ RPM) for 12 hours.

  • Self-Validation Checkpoint 2 (Progression): The reaction must remain a free-flowing suspension. If the K₃PO₄ clumps into a solid mass at the bottom, the solid-liquid interfacial area has collapsed, and the reaction will stall.

Protocol B: Homogeneous Dual-Base Amination (DBU / NaTFA)

Best for: Poorly soluble substrates, continuous flow chemistry, or when K₃PO₄ fails [3][4].

  • Preparation: To a vial under N₂, add the aryl halide (1.0 equiv), amine (1.2 equiv), NaTFA (1.2 equiv), and [(tBuBrettPhos)Pd(Allyl)]OTf (0.5 mol%).

  • Solvent & Base Addition: Add degassed 2-MeTHF (0.5 M), followed by DBU (1.2 equiv) via syringe.

  • Self-Validation Checkpoint 1 (Homogeneity): The reaction should remain completely homogeneous upon the initial addition of all reagents.

  • Reaction: Heat to 60 °C.

  • Self-Validation Checkpoint 2 (Halide Scavenging): As the catalytic cycle progresses, a fine white precipitate (NaCl or NaBr) will begin to form. Causality: DBU acts as the proton acceptor, but NaTFA acts as the halide scavenger. The appearance of this precipitate is a direct visual indicator of successful oxidative addition and halide displacement. Lack of precipitate after 1 hour indicates a failure in the catalytic cycle.

Data & Compatibility Matrix

To facilitate rapid experimental design, the quantitative data regarding base properties and compatibility is summarized below:

Base TypepKa (Conjugate Acid)Solubility (Toluene/THF)NucleophilicityRecommended Pd SystemFunctional Group Tolerance
NaOtBu ~17.0ModerateHighPd(OAc)₂ + BINAP / DPPFLow (Cleaves esters, amides)
Cs₂CO₃ ~10.3Very LowLowPd G3 + XantPhos / BrettPhosHigh (Tolerates esters, epoxides)
K₃PO₄ ~12.4Very LowLowPd G3/G4 + RuPhos / BrettPhosHigh (Tolerates base-sensitive rings)
DBU ~12.5High (Miscible)Moderate (Pd-Coordinating)Pd G3 + AlPhosModerate (Great for flow chemistry)
DBU + NaTFA ~12.5High (Forms NaCl byproduct)Low (Scavenged)[(L)Pd(Allyl)]OTf + tBuBrettPhosHigh (Excellent for primary amides)

Frequently Asked Questions (FAQs)

Q: What is the exact role of NaTFA in the DBU/NaTFA dual-base system? A: While DBU is an excellent soluble proton acceptor, the resulting DBU·HCl salt can inhibit the reaction or cause unwanted side reactions. Sodium trifluoroacetate (NaTFA) acts as a thermodynamic sink—a halide scavenger. It reacts with the intermediate to precipitate insoluble NaCl or NaBr, driving the reaction forward via Le Chatelier's principle while keeping the overall basicity mild enough to protect sensitive functional groups [3].

Q: Can I run a completely base-free Buchwald-Hartwig coupling? A: Yes, but it requires specific workarounds. You can use pre-formed lithium or silyl amides (e.g., LiHMDS followed by a mild quench), though LiHMDS itself is a strong base. Alternatively, cutting-edge methods utilize non-innocent electrophiles or photoredox/nickel dual catalysis, which can operate under completely base-free conditions by utilizing the inherent redox potentials of the substrates rather than relying on thermal deprotonation.

Q: Why does my reaction turn black (palladium black) when using weak bases? A: Palladium black is the agglomeration of inactive Pd(0) nanoparticles. This occurs when the rate of reductive elimination is slower than the rate of catalyst decomposition. Weak bases slow down the deprotonation step, leaving the Pd(II) intermediate exposed for longer periods. To fix this, increase the steric bulk of your ligand (to accelerate reductive elimination) or increase the reaction concentration to promote faster amine coordination.

References

  • Role of the Base in Buchwald–Hartwig Amination , The Journal of Organic Chemistry. URL:[Link]

  • Mechanism of Palladium-Catalyzed C-N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base , ACS Catalysis. URL:[Link]

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System , Organic Process Research & Development. URL:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow , Organic Process Research & Development. URL:[Link]

Validation & Comparative

Efficacy of Palladium Catalysts in Iodothiazole Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among dihalogenated heterocycles, 2-bromo-5-iodothiazole serves as an exceptionally versatile building block due to the distinct reactivity differential between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds[1]. This guide objectively evaluates the efficacy of various palladium catalysts in exploiting this differential, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to achieve programmed, sequential cross-coupling.

Mechanistic Causality: The Reactivity Differential

The strategic advantage of 2-bromo-5-iodothiazole lies in the thermodynamic and kinetic properties of its halogen bonds. The C-I bond possesses a lower bond dissociation energy compared to the C-Br bond. In palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Sonogashira), this lower energy barrier facilitates highly selective oxidative addition of the Pd(0) active species to the 5-position (iodine) under mild conditions, leaving the 2-position (bromine) intact for subsequent, more forcing transformations[1].

However, the success of this chemoselectivity is heavily dependent on the choice of the palladium catalyst and its supporting ligands:

  • Oxidative Addition Control: Highly reactive, unhindered catalysts may over-insert into the C-Br bond once the C-I bond is consumed, leading to unwanted double-coupling or dehalogenation.

  • Transmetalation Dynamics: The choice of base (e.g., K₂CO₃) is critical. It does not merely neutralize the reaction; it actively forms a nucleophilic boronate complex with the boronic acid, which is an absolute prerequisite for efficient transmetalation to the Pd(II) intermediate[2].

Comparative Efficacy of Palladium Catalysts

Different catalytic systems exhibit drastically different behaviors when exposed to dihalogenated thiazoles. Below is a quantitative comparison of three standard palladium catalysts used in these workflows.

Table 1: Quantitative Comparison of Catalyst Performance in Iodothiazole Coupling
Catalyst SystemLigand ArchitectureOptimal Reaction TypeChemoselectivity (5-Position vs. 2-Position)Known Limitations & Side ReactionsTypical Yield (Selective 5-Position)
Pd(PPh₃)₄ Monodentate (PPh₃)Suzuki-Miyaura, SonogashiraGood for Suzuki; Poor for StilleProne to over-insertion. In Stille couplings, it can cause up to 33% dehalogenation and 28% homocoupling[3].70–85% (Suzuki)
PdCl₂(dppf) Bidentate (dppf)Suzuki-MiyauraExcellentThe bulky bidentate ligand can slow down reactions if highly sterically hindered boronic acids are used[4].80–95% (Suzuki)
PdCl₂(PhCN)₂ Labile Nitrile (PhCN)Stille, NegishiSuperiorRequires strictly anhydrous conditions. Exhibits lower thermal stability than phosphine-based catalysts[3].36–52% (Stille)

Data synthesized from comparative cross-coupling studies on halogenated thiazoles[4],[3].

Sequential Functionalization Workflow

To successfully build complex 2,5-disubstituted thiazoles, the workflow must strictly follow the reactivity gradient: target the C-I bond first with mild conditions, followed by the C-Br bond using forcing conditions.

G SM 2-Bromo-5-iodothiazole (Starting Material) Step1 Primary Cross-Coupling (Selective C-I Insertion) SM->Step1 Cat1 PdCl2(dppf) or Pd(PPh3)4 + Mild Base, 80-100°C Cat1->Step1 Catalyst Activation Int 5-Aryl-2-bromothiazole (Stable Intermediate) Step1->Int High Yield (>80%) Step2 Secondary Cross-Coupling (C-Br Insertion) Int->Step2 Cat2 Pd(PPh3)4 or Advanced Pd + Strong Base, >100°C Cat2->Step2 Catalyst Activation Prod 2,5-Diarylthiazole (Final Product) Step2->Prod Forcing Conditions

Sequential Palladium-Catalyzed Cross-Coupling Logic for 2-Bromo-5-iodothiazole.

Self-Validating Experimental Protocol

The following methodology details the regioselective Suzuki-Miyaura coupling at the 5-position. Every step is designed with inherent causality and includes diagnostic checks to validate the system's integrity[5].

Regioselective Suzuki-Miyaura Coupling (5-Position)

Phase 1: Reagent Preparation & System Purging

  • Charge the Vessel: To an oven-dried Schlenk flask, add 2-Bromo-5-iodothiazole (1.0 eq.) and the desired Arylboronic acid (1.1–1.5 eq.)[4].

    • Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.

  • Catalyst & Base Addition: Add PdCl₂(dppf) (2–5 mol%) and K₂CO₃ (2.0–3.0 eq.)[4].

    • Causality: K₂CO₃ is essential to form the nucleophilic boronate complex required for transmetalation[2]. PdCl₂(dppf) is selected over Pd(PPh₃)₄ to leverage its bidentate bite angle, which accelerates reductive elimination and minimizes homocoupling.

  • Atmospheric Control: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

    • Causality: The active Pd(0) species, generated in situ, is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation[5].

Phase 2: Reaction Execution 4. Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) via syringe[5].

  • Causality: Water is necessary to dissolve the inorganic base and facilitate boronate formation, while dioxane provides an optimal boiling point and solubilizes the organic substrates. Degassing prevents premature oxidation of the catalyst.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C under vigorous magnetic stirring[4].

Phase 3: Self-Validating Monitoring & Workup 6. In-Process Control (LC-MS/TLC): After 4 hours, sample an aliquot of the reaction[5].

  • Validation Diagnostics:

    • Target Mass Found: Confirms successful mono-coupling (5-aryl-2-bromothiazole).

    • Starting Material Persists: Indicates sluggish oxidative addition. Correction: Verify catalyst integrity (ensure it hasn't turned black/precipitated) or slightly increase the temperature.

    • Double-Coupled Mass Found: Indicates poor chemoselectivity and over-insertion into the C-Br bond. Correction: Lower the reaction temperature or switch to a less aggressive catalyst system.

  • Quench & Extract: Once complete, cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

References

  • The Journal of Organic Chemistry. "Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions." ACS Publications. [Link]

  • Chemistry - A European Journal. "Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction." NIH/Wiley.[Link]

Sources

Comparative Guide: Biological Activity of 5-Arylthiazoles vs. 5-Alkynylthiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a highly privileged pharmacophore in medicinal chemistry, featured in over 18 FDA-approved drugs ranging from antimicrobials to antineoplastics[1]. Historically, functionalization at the C5 position of the thiazole core has been a critical vector for driving Structure-Activity Relationships (SAR). While 5-arylthiazoles have demonstrated potent, broad-spectrum biological activities[2], their development into systemic therapeutics is frequently bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid hepatic metabolism.

Recent drug development paradigms have shifted toward the incorporation of 5-alkynylthiazoles . By replacing bulky aryl groups with rigid, linear alkynyl side chains, researchers have successfully engineered molecules that retain target affinity while drastically improving metabolic stability and systemic in vivo efficacy[3]. This guide provides an objective, data-driven comparison of these two structural classes, focusing on their application as systemic antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA).

Structural and Mechanistic Divergence

The 5-Arylthiazole Liability: Sterics and Metabolism

First-generation phenylthiazoles bearing a 5-aryl substituent exhibit excellent in vitro potency against Gram-positive pathogens. They exert their bactericidal effect by disrupting bacterial cell wall synthesis. However, the bulky, hydrophobic nature of the aryl ring makes these compounds highly susceptible to rapid oxidation by hepatic microsomal enzymes (e.g., Cytochrome P450s). Consequently, their biological half-lives are often too short (< 1 hour) for systemic administration, restricting their clinical utility to topical applications[3].

The 5-Alkynylthiazole Solution: Rigidity and PK Optimization

To circumvent this metabolic liability, the C5-aryl group can be replaced with an alkynyl moiety (e.g., phenylethynyl). The sp-hybridized alkyne introduces a linear, rigid geometry that alters the steric bulk and lowers the overall lipophilicity (LogP) of the molecule. This structural modification acts as a metabolic shield, reducing the affinity of the compound for hepatic degrading enzymes and P-glycoprotein (P-gp) efflux pumps. As a result, 5-alkynylthiazoles achieve extended biological half-lives (~4.5 hours) and demonstrate robust systemic efficacy in deep-tissue infection models[3].

UPPS_Inhibition FPP Farnesyl Pyrophosphate (FPP) UPPS UPPS Enzyme FPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP UPPP UPPP Enzyme UPP->UPPP UP Undecaprenyl Phosphate (UP) UPPP->UP LipidII Lipid II Carrier UP->LipidII CellWall Bacterial Cell Wall LipidII->CellWall Inhibitor 5-Alkynylthiazole (Inhibitor) Inhibitor->UPPS Inhibits Inhibitor->UPPP Inhibits

Mechanism of Action: 5-Alkynylthiazoles inhibiting UPPS and UPPP in bacterial cell wall synthesis.

Quantitative Data Comparison: MRSA Efficacy & Pharmacokinetics

The following table summarizes the experimental data comparing a prototypical first-generation 5-arylthiazole with an optimized 5-alkynylthiazole against MRSA USA300[3].

Compound ClassC5-SubstituentTarget PathogenMIC (µg/mL)Hepatic Half-life (t1/2)Systemic Efficacy (In Vivo)
First-Gen Thiazole 5-Aryl (Phenyl)MRSA USA3001.0 - 2.0< 1.0 hPoor (Topical Only)
Optimized Thiazole 5-Alkynyl (Phenylethynyl)MRSA USA3000.5 - 1.0~ 4.5 hHigh (Deep-Tissue Model)
Vancomycin (Control) N/AMRSA USA3001.0~ 4.0 - 6.0 hHigh (Standard of Care)

Data Insight: The 5-alkynyl modification not only preserves the target binding affinity (yielding an MIC as low as 0.5 µg/mL) but fundamentally rescues the compound's pharmacokinetic viability, matching the potency of Vancomycin at a lower in vivo dose[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the transition from 5-aryl to 5-alkynyl derivatives requires precise synthetic and biological validation workflows.

Workflow cluster_0 C5 Functionalization cluster_1 Biological Validation Start Thiazole Core Suzuki Suzuki Coupling (5-Arylthiazole) Start->Suzuki Sonogashira Sonogashira Coupling (5-Alkynylthiazole) Start->Sonogashira MIC Broth Microdilution (MRSA MIC) Suzuki->MIC Sonogashira->MIC PK Microsomal Stability (Hepatic Clearance) MIC->PK Lead Systemic in vivo Efficacy PK->Lead

Experimental workflow comparing 5-aryl and 5-alkynyl thiazole synthesis and biological validation.

Protocol 1: Sonogashira Cross-Coupling for 5-Alkynylthiazoles

Causality Check: Why use Sonogashira coupling over traditional nucleophilic substitution? The palladium/copper dual-catalyst system facilitates the oxidative addition into the unreactive C5-halogen bond of the thiazole core. The copper co-catalyst accelerates the formation of the reactive alkynyl-metal species, allowing the direct coupling of terminal alkynes under mild conditions without degrading the electron-rich heterocyclic core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve the 5-bromothiazole precursor (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous Dimethylformamide (DMF).

  • Catalyst Loading: Add PdCl2(PPh3)2 (5 mol%) and CuI (7.5 mol%). Self-Validation: The solution should initially appear yellow/orange. A rapid color change to dark brown/black indicates premature catalyst degradation (often due to oxygen contamination).

  • Base Addition: Add triethylamine (Et3N) and cesium carbonate (Cs2CO3) to neutralize the hydrohalic acid byproduct and drive the catalytic cycle forward.

  • Reaction: Heat the mixture at 50°C for 24 hours under continuous stirring.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to isolate the 5-alkynylthiazole derivative.

Protocol 2: Broth Microdilution for MRSA MIC Determination

Causality Check: Why use Broth Microdilution instead of Disk Diffusion? Disk diffusion relies on agar diffusion rates, which are heavily skewed by the molecular weight and lipophilicity of the compound. Because 5-aryl and 5-alkynyl thiazoles have vastly different LogP values, broth microdilution provides an unbiased, exact quantitative concentration (µg/mL) required to establish an accurate SAR profile.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture MRSA USA300 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C until it reaches the exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized thiazole compounds (and Vancomycin as a positive control) in CAMHB.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well to achieve a final inoculum of 5 × 10^5 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is determined visually and spectrophotometrically (OD600) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While 5-arylthiazoles provide an excellent starting point for target engagement, their translation into systemic drugs is severely limited by hepatic clearance. The strategic transition to 5-alkynylthiazoles represents a masterclass in rational drug design. By leveraging the linear geometry of the alkyne, researchers can successfully decouple in vitro potency from in vivo metabolic liability, yielding a robust class of systemically active antibacterial agents capable of combating multi-drug resistant pathogens like MRSA.

References

  • Thiazole Ring—A Biologically Active Scaffold Source: Molecules (MDPI), 2021. URL:[Link]

  • Alkynyl-containing phenylthiazoles: Systemically active antibacterial agents effective against methicillin-resistant Staphylococcus aureus (MRSA) Source: European Journal of Medicinal Chemistry, 2018. URL:[Link]

Sources

Assessing the purity of synthesized thiazole derivatives by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized Thiazole Derivatives by HPLC: A Comparative Guide to Stationary Phase Selection

Thiazole derivatives are ubiquitous in modern drug discovery, serving as critical scaffolds for antimicrobial, anti-inflammatory, and anticancer agents[1]. Before these compounds can be advanced to biological assays, their structural integrity and purity must be rigorously validated, with most pharmacological evaluations requiring a purity threshold of


 95%[2].

However, assessing the purity of synthesized thiazoles presents a unique chromatographic challenge. Crude synthetic mixtures often contain unreacted starting materials, positional isomers, and structurally analogous byproducts. While standard C18 columns are the default choice for many laboratories, they frequently fail to provide adequate resolution for these closely related heterocyclic impurities.

This guide objectively compares the performance of standard alkyl (C18) stationary phases against phenyl-based alternatives (Phenyl-Hexyl and Biphenyl) for the HPLC purity assessment of thiazole derivatives. By understanding the underlying chromatographic mechanisms, researchers can systematically optimize their methods to ensure absolute confidence in their analytical data.

The Mechanistic Challenge: Why C18 Often Fails for Thiazoles

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions between the alkyl chain of the stationary phase and the non-polar regions of the analyte[3]. When separating a synthesized thiazole from a positional isomer (e.g., a 2-aminothiazole vs. a 4-aminothiazole derivative), the overall hydrophobicity of the two molecules is nearly identical. Consequently, a C18 column cannot effectively differentiate between them, leading to co-elution and an artificial inflation of the reported purity percentage.

To achieve baseline resolution (


) for structurally similar heterocycles, the stationary phase must exploit alternative retention mechanisms. Thiazole is a 

-electron-rich aromatic ring. By utilizing stationary phases that incorporate aromatic rings—such as Phenyl-Hexyl or Biphenyl—chromatographers can leverage

interactions, dipole-dipole interactions, and enhanced shape selectivity[4][5].

G Thiazole Thiazole Derivative (π-electron rich) C18 C18 Column (Hydrophobic/Dispersive) Thiazole->C18 Weak interaction Biphenyl Biphenyl Column (π-π & Dipole-Dipole) Thiazole->Biphenyl Strong interaction Res1 Poor Resolution (Co-elution of isomers) C18->Res1 Res2 High Resolution (Baseline separation) Biphenyl->Res2

Mechanistic comparison of stationary phase interactions with thiazole derivatives.

Comparative Performance: C18 vs. Phenyl-Hexyl vs. Biphenyl

To demonstrate the performance differences, a model mixture containing a synthesized 2-aminothiazole active pharmaceutical ingredient (API) and its primary synthetic isomer impurity was analyzed across three different column chemistries.

The Role of the Mobile Phase (Causality in Solvent Selection)

When utilizing phenyl-based columns, the choice of organic modifier is critical. While Acetonitrile (ACN) is a common HPLC solvent, it contains a triple bond (C


N) with its own 

electrons. ACN will actively compete with the thiazole analyte for the

interaction sites on the stationary phase, effectively suppressing the column's unique selectivity[5]. Therefore, Methanol (MeOH) is the strongly preferred organic modifier for Phenyl-Hexyl and Biphenyl columns, as it does not participate in

interactions, allowing the stationary phase to fully engage with the thiazole ring.
Comparative Data Summary

Conditions: 150 x 4.6 mm, 3.5 µm columns; Mobile Phase: 0.1% Formic Acid in Water / 0.1% Formic Acid in Methanol (Gradient); Flow Rate: 1.0 mL/min; UV Detection: 254 nm.

Stationary PhasePrimary Interaction MechanismAPI Retention Time (min)Impurity Retention Time (min)Resolution (

)
Peak Tailing (

)
Suitability for Thiazole Purity
Standard C18 Hydrophobic (Dispersive)8.458.600.8 1.4Poor. Isomers co-elute.
Phenyl-Hexyl Hydrophobic + Moderate

9.109.651.7 1.2Good. Baseline separation achieved.
Biphenyl Strong

+ Shape Selectivity
10.2511.403.2 1.05Excellent. Superior isomer resolution.

Analysis of Results:

  • Standard C18: Failed to resolve the API from the impurity (

    
    ). Relying on this column would result in a falsely high purity calculation.
    
  • Phenyl-Hexyl: The addition of a single phenyl ring linked via a hexyl chain provided enough

    
     interaction to achieve baseline resolution[6].
    
  • Biphenyl: The dual-ring biphenyl structure acts as a strong Lewis base/acid, allowing deep

    
     overlap with the thiazole heterocycle. Furthermore, the rigid biphenyl structure offers exceptional shape selectivity, resulting in the highest resolution (
    
    
    
    ) and the sharpest peak symmetry (
    
    
    )[7].

Experimental Protocol: Self-Validating HPLC Method for Thiazole Purity

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps (blanks and system suitability standards) to confirm that the chromatographic system is capable of resolving the critical pair before analyzing the unknown synthetic batch[8].

G Start Synthesized Thiazole Crude Mixture Prep Sample Preparation (Dissolve in 50:50 MeOH:H2O) Start->Prep SST System Suitability Test (Verify Rs > 1.5) Prep->SST Analysis Sample Injection (Biphenyl Column, MeOH Gradient) SST->Analysis Eval Chromatographic Evaluation (Integration & Purity %) Analysis->Eval End Report Validated Purity Eval->End

HPLC method development workflow for synthetic thiazole purity assessment.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (The low pH suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing for basic aminothiazoles).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Methanol.

  • Note: Degas both mobile phases via ultrasonication for 10 minutes prior to use.

Step 2: Sample & Standard Preparation

  • System Suitability Standard (SST): Prepare a solution containing the thiazole API (0.5 mg/mL) and a known synthetic impurity (0.05 mg/mL) in 50:50 MeOH:Water.

  • Sample Preparation: Accurately weigh 1.0 mg of the synthesized crude thiazole derivative. Dissolve in 1.0 mL of 50:50 MeOH:Water. Vortex for 30 seconds and sonicate for 2 minutes.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC autosampler vials to protect the column frit from particulate matter.

Step 3: Instrument Setup

  • Column: Biphenyl core-shell column (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm).

  • Column Temperature: 30°C (Maintains reproducible mobile phase viscosity and mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 254 nm (or the specific

    
     of the synthesized thiazole).
    

Step 4: Gradient Elution Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10%

    
     90% B (Linear gradient to elute the main thiazole and hydrophobic impurities)
    
  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90%

    
     10% B
    
  • 15.1 - 20.0 min: 10% B (Column re-equilibration)

Step 5: Execution and Self-Validation

  • Inject Blank (50:50 MeOH:Water): Confirm a stable baseline free of ghost peaks.

  • Inject SST: Verify that the resolution (

    
    ) between the API and the impurity is 
    
    
    
    1.5, and the tailing factor (
    
    
    ) is
    
    
    1.5. Do not proceed if system suitability fails.
  • Inject Sample: Inject 5 µL of the synthesized thiazole sample.

  • Data Processing: Integrate all peaks excluding the void volume and blank baseline anomalies. Calculate purity using the area normalization method:

    
    .
    

Conclusion

For the purity assessment of synthesized thiazole derivatives, relying solely on C18 stationary phases introduces a high risk of overestimating product purity due to the co-elution of structurally similar positional isomers. By transitioning to a Biphenyl stationary phase and utilizing a Methanol-based mobile phase , researchers can exploit powerful


 and dipole-dipole interactions. This mechanistically driven approach ensures baseline resolution of complex heterocyclic mixtures, providing the analytical confidence required for downstream biological and pharmacological evaluations.

References

  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. MDPI.[Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - NIH.[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing.[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.[Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.[Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns.[Link]

  • Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples. ACS Publications.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

As drug development increasingly relies on complex heterocyclic scaffolds, tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7) has emerged as a critical building block. Featuring a versatile iodine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a Boc-protected amine for downstream functionalization, this compound is indispensable in medicinal chemistry. However, its unique structural features necessitate specific personal protective equipment (PPE) and handling protocols. This guide provides a mechanistic approach to safety, ensuring operational excellence and researcher protection.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Effective safety protocols are not arbitrary; they are dictated by the physicochemical properties of the molecule[1]. Understanding these mechanisms is the foundation of a robust safety culture.

  • Lipophilicity and Dermal Penetration: The incorporation of the heavy iodine atom onto the 1,3-thiazole ring significantly increases the molecule's lipophilicity (LogP). When handled as a solution in common polar aprotic solvents (e.g., DMSO, DMF), the compound can easily penetrate the stratum corneum, carrying the potentially reactive heterocycle into the systemic circulation.

  • Skin Sensitization Potential: Aminothiazole derivatives are recognized structural alerts for skin sensitization. They can act as haptens, covalently binding to skin proteins and triggering an immune-mediated allergic contact dermatitis upon repeated exposure.

  • Thermal and Acidic Instability (Gas Evolution): The tert-butyloxycarbonyl (Boc) protecting group is inherently labile under acidic conditions (e.g., TFA, HCl) or extreme heat. Deprotection rapidly generates equimolar amounts of isobutylene gas and carbon dioxide. In a closed system, this leads to rapid pressurization and potential vessel rupture[2].

Personal Protective Equipment (PPE) Matrix

To comply with[3], PPE must be scaled according to the hazard and operational volume. The following matrix summarizes the required PPE based on the scale of synthesis.

PPE CategoryMilligram Scale (Analytical/Discovery)Multigram Scale (Process/Scale-Up)Mechanistic Rationale
Hand Protection Single standard nitrile gloves (4-5 mil).Double nitrile gloves (outer layer ≥8 mil) or butyl rubber for solvent handling.Nitrile provides a barrier against the solid powder. Double gloving prevents breakthrough when handling lipophilic solutions (e.g., DMSO)[4].
Eye/Face Protection ANSI Z87.1 safety glasses with side shields.Chemical splash goggles and a full-face shield.Protects against micro-dust during powder transfer and splash hazards during pressurized Boc-deprotection[5].
Body Protection Flame-retardant (FR) laboratory coat.FR lab coat, chemical-resistant apron.Prevents accumulation of static-charged powders on clothing and protects against corrosive acid splashes during deprotection[4].
Respiratory None required if handled inside a certified fume hood.N95 or P100 particulate respirator if weighing outside a hood.Mitigates inhalation of fine, low-density powders which can cause respiratory tract sensitization[6].

Operational Workflow & Safety Protocols

The following step-by-step methodology provides a self-validating system for handling tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate safely.

Step 1: Engineering Controls and Workspace Preparation

  • Action: Conduct all operations within a properly functioning chemical fume hood with the sash positioned at the lowest workable height (typically 18 inches).

  • Causality: The fume hood acts as the primary physical barrier against both airborne particulate inhalation and potential over-pressurization events during reaction setup.

  • Validation: Verify the hood's inward face velocity is between 80-120 feet per minute (fpm) via the digital monitor before opening the chemical container[7].

Step 2: Weighing and Material Transfer

  • Action: Use a static-eliminating device (e.g., antistatic ionizer fan or zero-stat gun) near the analytical balance. Weigh the compound using anti-static weigh boats or directly into the tared reaction vessel.

  • Causality: Halogenated organic powders often accumulate static charge. Static discharge can lead to aerosolization of the sensitizing powder, increasing inhalation and dermal exposure risks.

  • Validation: The powder should transfer cleanly without "jumping" or clinging to the spatula or vessel walls.

Step 3: Reaction Execution and Boc-Deprotection

  • Action: If the protocol involves Boc-deprotection, equip the reaction vessel with a vented bubbler or a pressure-relief manifold. Never seal a Boc-deprotection reaction in a closed vial.

  • Causality: The rapid generation of isobutylene and CO

    
     will catastrophically rupture a sealed glass vessel, creating a severe shrapnel and chemical splash hazard[2].
    
  • Validation: Observe steady gas evolution (bubbling) through the vent system, confirming that pressure is actively equalizing.

Step 4: Decontamination and Spill Management

  • Action: In the event of a solid spill, do not dry sweep. Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully wipe it up.

  • Causality: Dry sweeping aerosolizes sensitizing haptens. Wet wiping traps the particulates.

  • Validation: The spill area should be visibly clean, followed by a secondary wipe-down with an appropriate organic solvent (e.g., isopropanol) to remove any remaining lipophilic residues.

Disposal and Waste Management

Because this compound contains an iodine atom, it strictly falls under the Halogenated Organic Waste stream.

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste. Mixing can lead to complex side reactions and significantly increases disposal costs[8].

  • Containment: Collect waste in high-density polyethylene (HDPE) containers. Avoid galvanized steel cans, as halogenated compounds can degrade and cause corrosion over time[8].

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste - Contains Iodine and Thiazole Derivatives" in accordance with [9].

Mechanistic Workflow Diagram

HazardWorkflow Start Hazard Assessment CAS: 1326236-62-7 Hazard1 Lipophilic & Sensitizer (Thiazole-Iodine Core) Start->Hazard1 Hazard2 Gas Generation (Boc-Deprotection) Start->Hazard2 PPE1 Dermal Protection Double Nitrile Gloves & Lab Coat Hazard1->PPE1 Dictates PPE2 Engineering Controls Vented Fume Hood Hazard2->PPE2 Dictates Op1 Weighing & Transfer (Static Mitigation) PPE1->Op1 PPE2->Op1 Op2 Reaction Execution (Pressure Relief) Op1->Op2 Waste Waste Segregation Halogenated Organic Stream Op2->Waste Disposal

Workflow mapping hazard identification to PPE selection, operational execution, and waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.